molecular formula C17H19ClN2 B192777 (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine CAS No. 300543-56-0

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Cat. No.: B192777
CAS No.: 300543-56-0
M. Wt: 286.8 g/mol
InChI Key: UZKBSZSTDQSMDR-QGZVFWFLSA-N
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Description

Intermediate in the production of (R)-Cetirizine

Properties

IUPAC Name

1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300543-56-0
Record name (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norchlorcyclizine, (-)-
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Record name (-)-(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine
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Record name NORCHLORCYCLIZINE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral amine and a pivotal intermediate in the synthesis of Levocetirizine, a potent second-generation antihistamine.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and the biological context of this compound. Detailed experimental protocols for its preparation are outlined, and key data are presented in a structured format to facilitate research and development.

Chemical and Physical Properties

This compound, also known as (-)-Norchlorcyclizine, is a white to light beige crystalline powder.[3] Its fundamental properties are summarized in the tables below.

Table 1: General Properties
PropertyValueReference
Molecular Formula C₁₇H₁₉ClN₂[1][4][5]
Molecular Weight 286.8 g/mol [1][4][5][6]
CAS Number 300543-56-0[1][4]
Appearance White to light beige crystalline powder[3]
Table 2: Physicochemical Data
PropertyValueReference
Melting Point 65-70 °C (for the racemic mixture)[3]
Boiling Point 409.1 °C at 760 mmHg[7]
Density 1.2 g/cm³[7]
Flash Point 193.3 °C[7]
Refractive Index 1.592[7]
Water Solubility Slightly soluble[1]
Solubility Soluble in chloroform, methanol, and dichloromethane[1]
XLogP3 3.4[5][7]
Topological Polar Surface Area 15.3 Ų[5]

Synthesis

The synthesis of this compound can be achieved through several routes. The primary methods involve the resolution of the racemic mixture, (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, or an asymmetric synthesis.

Enantioselective Synthesis via Optical Resolution

A common method for obtaining the (R)-enantiomer is through the optical resolution of the racemic mixture using a chiral resolving agent, such as N-acetyl-L-phenylalanine.[8] The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization. The desired enantiomer is then liberated from the salt by treatment with a base.

Experimental Protocol: Optical Resolution using N-acetyl-L-phenylalanine [8]

  • Salt Formation: Dissolve (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and N-acetyl-L-phenylalanine in a suitable solvent mixture (e.g., acetone and water) at an elevated temperature (e.g., 60 °C).

  • Crystallization: Allow the solution to cool gradually to room temperature with stirring to facilitate the crystallization of the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.

  • Isolation of Diastereomeric Salt: Filter the recrystallized solid, wash with a cold solvent (e.g., acetone), and dry to obtain the diastereomerically pure salt.

  • Liberation of the Free Base: Suspend the isolated salt in water and add a base, such as sodium hydroxide, to neutralize the N-acetyl-L-phenylalanine and liberate the free this compound.

  • Extraction and Isolation: Extract the product with an organic solvent (e.g., toluene), wash the organic layer, and concentrate it in vacuo to yield the purified this compound.

Synthesis of the Racemic Precursor

The racemic starting material, (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, can be synthesized by reacting 4-chlorobenzhydryl chloride with an excess of piperazine.

Experimental Protocol: Synthesis of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine [3]

  • Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as toluene, and add a catalytic amount of potassium iodide and DMF. Heat the mixture to 80°C.

  • Addition of Alkylating Agent: Slowly add a solution of 4-chlorobenzhydryl chloride in toluene to the heated piperazine solution.

  • Reaction: Maintain the reaction mixture at reflux for several hours to ensure complete reaction.

  • Work-up: After cooling, wash the toluene layer with water. Acidify the organic layer with hydrochloric acid to extract the product into the aqueous phase.

  • Isolation: Separate the aqueous layer, basify it to precipitate the product, and then extract with an organic solvent. Drying and evaporation of the solvent will yield the racemic product.

Biological Activity and Applications

This compound is a crucial intermediate for the synthesis of Levocetirizine, the active enantiomer of cetirizine.[1][2] Levocetirizine is a potent and selective antagonist of the peripheral histamine H1 receptor, exhibiting anti-allergic properties with minimal sedative effects.[9] The biological activity of Levocetirizine is directly attributable to the (R)-configuration of the benzhydrylpiperazine moiety. Derivatives of this compound have been investigated for their anti-allergic activities, with some showing significant effects on allergic asthma and itching.[10]

Signaling Pathway

Levocetirizine, derived from this compound, exerts its therapeutic effect by blocking the action of histamine on H1 receptors. This prevents the downstream signaling cascade that leads to allergic symptoms.

H1_Receptor_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) PKC->Allergic_Response Leads to Ca_release->Allergic_Response Leads to Levocetirizine This compound -derived Levocetirizine Levocetirizine->H1R Antagonizes Synthesis_Workflow Start Start: Racemic (±)-1-((4-chlorophenyl) (phenyl)methyl)piperazine Resolution Optical Resolution (with N-acetyl-L-phenylalanine) Start->Resolution Crystallization Fractional Crystallization Resolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Diastereomeric_Salt Isolated Diastereomeric Salt ((R)-amine salt) Filtration->Diastereomeric_Salt Base_Treatment Liberation of Free Base (e.g., NaOH treatment) Diastereomeric_Salt->Base_Treatment Extraction Solvent Extraction Base_Treatment->Extraction Purification Purification (e.g., washing, drying, concentration) Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

References

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral piperazine derivative that serves as a critical intermediate in the synthesis of the potent second-generation antihistamine, Levocetirizine. While direct pharmacological studies on this intermediate are limited, its structural and functional relationship to Levocetirizine provides a strong basis for understanding its core mechanism of action. This technical guide delineates the presumed mechanism of action of this compound, drawing inferences from the well-established pharmacology of Levocetirizine and its precursors, Cetirizine and Hydroxyzine. The primary mode of action is potent and selective antagonism of the histamine H1 receptor. This guide presents available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

This compound is a key building block in the asymmetric synthesis of Levocetirizine, the active R-enantiomer of Cetirizine.[1][2] The pharmacological activity of Levocetirizine is intrinsically linked to the stereochemistry of this precursor.[3] Understanding the likely biological activity of this intermediate is crucial for process optimization and impurity profiling in drug development. This document provides an in-depth analysis of the presumed mechanism of action of this compound, primarily through the lens of its pharmacologically active derivatives.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action of this compound is presumed to be the competitive antagonism of the histamine H1 receptor. This is strongly supported by the well-documented pharmacology of Levocetirizine, which is a potent and selective H1 receptor inverse agonist.[3][4] Inverse agonism decreases the basal activity of the receptor, providing relief from allergic symptoms.[3] The diphenylmethylpiperazine moiety is the core pharmacophore responsible for this activity.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[5] this compound, by acting as an antagonist, blocks the binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Compound (R)-1-((4-chlorophenyl) (phenyl)methyl)piperazine Compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->Response PKC->Response

Histamine H1 Receptor Signaling Pathway
Potential for Other Receptor Interactions

The piperazine scaffold is a common feature in many centrally acting drugs, and some piperazine derivatives have been shown to interact with serotonin and dopamine receptors.[6] For instance, Hydroxyzine, the precursor to Cetirizine, exhibits some antagonist activity at serotonin 5-HT2A and dopamine D2 receptors, which may contribute to its anxiolytic and sedative effects.[7] While Levocetirizine is highly selective for the H1 receptor, it is plausible that this compound could exhibit a broader receptor binding profile, though this has not been experimentally confirmed.

Data Presentation: Quantitative Binding Affinities

CompoundReceptorBinding Affinity (Ki)Reference(s)
Levocetirizine Human Histamine H1~3 nM[8][9]
Cetirizine Human Histamine H1~6 nM[8][9][10]
Hydroxyzine Human Histamine H1~2 nM[11]
CompoundReceptorBinding Affinity (IC50)Reference(s)
Hydroxyzine Human Histamine H110 nM, 19 nM[12]

Note: Lower Ki and IC50 values indicate higher binding affinity.

Experimental Protocols

The primary method for determining the binding affinity of a compound to a specific receptor is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor.

  • Radioligand (e.g., [³H]-mepyramine).

  • Test compound: this compound.

  • Non-labeled competitor for non-specific binding determination (e.g., high concentration of diphenhydramine).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Preparation: A series of dilutions of the test compound are prepared.

  • Incubation: The cell membranes, radioligand, and either the test compound or buffer are incubated together to allow binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare dilutions of This compound B1 Incubate membranes, radioligand, and test compound A1->B1 A2 Prepare H1 receptor- expressing cell membranes A2->B1 A3 Prepare radioligand (e.g., [³H]-mepyramine) A3->B1 B2 Separate bound and free radioligand via filtration B1->B2 B3 Wash filters to remove non-specific binding B2->B3 B4 Quantify radioactivity using scintillation counting B3->B4 C1 Generate competition curve B4->C1 C2 Calculate IC50 value C1->C2 C3 Calculate Ki value using Cheng-Prusoff equation C2->C3

Experimental Workflow for a Receptor Binding Assay

Conclusion

This compound is a key chiral intermediate whose stereochemistry is fundamental to the high-affinity binding of Levocetirizine to the histamine H1 receptor. Based on the robust pharmacological data of its derivatives, the core mechanism of action of this compound is confidently presumed to be potent and selective antagonism of the histamine H1 receptor. While direct quantitative data for this intermediate is lacking, the provided information on its derivatives offers a solid framework for understanding its biological activity. Further investigation into its potential interactions with other receptors, such as those for serotonin and dopamine, could provide a more complete pharmacological profile. This technical guide serves as a valuable resource for researchers and professionals involved in the development and analysis of antihistaminic compounds.

References

An In-depth Technical Guide to (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral piperazine derivative of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the stereospecific synthesis of Levocetirizine, a potent second-generation antihistamine.[1][2][3] This technical guide provides a comprehensive characterization of this compound, including its physicochemical properties, detailed synthesis protocols, and an overview of the biological activities associated with its derivatives. The document is intended to be a valuable resource for researchers and professionals involved in the development of anti-allergic and other therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white solid.[2][3] It is soluble in organic solvents such as chloroform, methanol, and dichloromethane, but only slightly soluble in water.[4] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₉ClN₂[4][5][6]
Molecular Weight 286.80 g/mol [4][5][6]
CAS Number 300543-56-0[4][5][6]
Melting Point 91-93 °C[2]
Boiling Point (Predicted) 409.1 ± 0.0 °C
Density (Predicted) 1.158 g/cm³
pKa (Predicted) 8.99 ± 0.10
Appearance White to off-white solid[2][3]
Solubility Soluble in chloroform, methanol, dichloromethane; slightly soluble in water[4]
Specific Rotation [α]D²⁵ -21.2 (c=1.0, methanol)[2]

Synthesis and Purification

The synthesis of this compound is a critical step in the production of Levocetirizine. The primary approach involves the chiral resolution of the racemic mixture (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine.

Experimental Protocol: Chiral Resolution of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

This protocol is adapted from a patented method for obtaining the (R)-enantiomer with high optical purity.[2]

Materials:

  • (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine

  • N-acetyl-L-phenylalanine

  • Acetone

  • Water

  • Sodium hydroxide (NaOH)

  • Methanol

Procedure:

Step 1: Formation of the Diastereomeric Salt

  • In a reaction vessel, dissolve 10 g of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and 7.2 g of N-acetyl-L-phenylalanine in a mixture of 50 ml of acetone and 2.5 ml of water at 60 °C.[2]

  • Stir the solution at 35 °C for 5 hours to allow for the crystallization of the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.[2]

  • Filter the recrystallized solid and wash it with 25 ml of acetone.[2]

  • Dry the solid at 40 °C to obtain the diastereomeric salt as a white crystalline powder.[2]

Step 2: Liberation of the Free Base

  • Suspend 20 g of the obtained diastereomeric salt in 200 ml of water.[2]

  • Slowly add a solution of 3.2 g of sodium hydroxide dissolved in 50 ml of water to the suspension over 30 minutes.[2]

  • Stir the mixture at room temperature for 12 hours.[2]

  • Filter the recrystallized solid, wash with 25 ml of water, and dry at 40 °C to yield (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine as a white crystalline powder with high optical purity (typically >99%).[2]

Step 3: Purification (Optional Recrystallization)

  • The crude product can be further purified by recrystallization from a suitable solvent like toluene to enhance purity.[7]

Synthesis Workflow

G racemate Racemic (±)-piperazine dissolution Dissolution in Acetone/Water at 60°C racemate->dissolution resolving_agent N-acetyl-L-phenylalanine resolving_agent->dissolution crystallization Stirring at 35°C for 5h (Crystallization) dissolution->crystallization filtration1 Filtration and Washing crystallization->filtration1 diastereomeric_salt (R)-piperazine N-acetyl-L-phenylalanine salt filtration1->diastereomeric_salt base_treatment Treatment with NaOH solution diastereomeric_salt->base_treatment filtration2 Filtration and Washing base_treatment->filtration2 final_product This compound filtration2->final_product

Synthesis Workflow for Chiral Resolution.

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, its derivatives exhibit significant biological activities. The most prominent of these is the antihistaminic effect, which is the basis for the therapeutic use of Levocetirizine.

Antihistaminic Activity and Signaling Pathway

Derivatives of this compound, such as Levocetirizine, are potent and selective inverse agonists of the histamine H1 receptor.[8] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[9][10][11]

Mechanism of Action:

  • Histamine Binding: In allergic responses, histamine binds to and activates the H1 receptor.

  • Gq/11 Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq/11 protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[5][12]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][12]

  • Calcium Release and PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased Ca²⁺, activates protein kinase C (PKC).[5][12]

  • Cellular Response: This signaling cascade results in the characteristic physiological responses of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.[9]

This compound derivatives act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation, thereby preventing the initiation of this signaling cascade.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Antihistamine (R)-piperazine derivative (Inverse Agonist) Antihistamine->H1R Inactivates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Co-activates Response Allergic Response (e.g., itching, inflammation) PKC->Response Leads to

Histamine H1 Receptor Signaling Pathway.
Other Potential Biological Activities

Research into derivatives of this compound has also revealed other potential therapeutic applications:

  • Anti-allergic Asthma and Itching: Novel derivatives have demonstrated potent in vivo activities against allergic asthma and allergic itching, in some cases exceeding the efficacy of Levocetirizine.[13]

  • Antimicrobial Activity: Certain piperazine derivatives have been synthesized and shown to possess significant antimicrobial and antifungal properties.[14][15][16][17][18]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound derivatives.

In Vitro Histamine H1 Receptor Binding Assay

This competitive radioligand binding assay is used to determine the affinity of a test compound for the histamine H1 receptor.[9]

Materials:

  • Membrane preparation from cells expressing the human histamine H1 receptor.

  • [³H]mepyramine (radioligand).

  • Test compound (e.g., a derivative of this compound).

  • Non-labeled H1 antagonist (e.g., mianserin) for determining non-specific binding.

  • Assay buffer.

  • 96-well microtiter plates.

  • Scintillation counter.

Procedure:

  • Serial Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[9]

    • Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[9]

    • Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of the test compound.[9]

  • Incubate the plate, typically for 4 hours at 25 °C.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Murine Model of Allergic Asthma

This protocol describes a common method for inducing an asthma-like phenotype in mice to test the efficacy of anti-allergic compounds.[2][19][20][21][22]

Materials:

  • BALB/c mice.

  • Ovalbumin (OVA) as the allergen.

  • Aluminum hydroxide (adjuvant).

  • Test compound.

  • Equipment for aerosol challenge and measurement of airway hyperresponsiveness.

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide on days 0 and 7.[22]

  • Drug Administration: Administer the test compound (or vehicle control) via the desired route (e.g., oral gavage) at a specified time before the allergen challenge.

  • Allergen Challenge: Challenge the mice with aerosolized OVA for a set duration on several consecutive days (e.g., days 14-17).[19]

  • Assessment: 24-48 hours after the final challenge, assess the hallmarks of asthma, including:

    • Airway Hyperresponsiveness (AHR): Measure the change in lung resistance in response to a bronchoconstrictor like methacholine.[19]

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils).

    • Lung Histology: Analyze lung tissue sections for signs of inflammation and mucus production.

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.

In Vivo Model of Allergic Itching (Pruritus)

This model is used to evaluate the anti-pruritic effects of test compounds.[6][23][24][25]

Materials:

  • Mice (e.g., ICR or NC/Nga).

  • Pruritogen (e.g., histamine, substance P, or an allergen for chronic models).

  • Test compound.

  • Observation cages and video recording equipment.

Procedure:

  • Acclimatization: Place the mice individually in observation cages and allow them to acclimate.

  • Drug Administration: Administer the test compound or vehicle control.

  • Induction of Itching: After a set pre-treatment time, induce itching by intradermal injection of a pruritogen into the rostral back or cheek of the mouse.[24]

  • Behavioral Assessment: Immediately after injection, video-record the mice for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid back-and-forth motions of the hind paw.[24] Compare the number of scratches in the test compound group to the vehicle control group.

In Vitro Antimicrobial Activity Assay

The antimicrobial efficacy of piperazine derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC).[14][16][17][18]

Materials:

  • Test compound.

  • Bacterial or fungal strains.

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution and then dilute it in the growth medium.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the growth medium.[14]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).[14]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14] This can be determined visually or by measuring the optical density.

Conclusion

This compound is a cornerstone intermediate for the synthesis of the important anti-allergic drug Levocetirizine. Its stereospecific synthesis is well-established, and the biological activities of its derivatives are well-documented, primarily revolving around the antagonism of the histamine H1 receptor. The protocols and data presented in this guide offer a comprehensive resource for researchers working on the synthesis of this intermediate and the development of novel piperazine-based therapeutic agents. Further research into derivatives of this core structure may continue to yield compounds with potent and selective activities for a range of therapeutic targets.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a key chiral intermediate in the synthesis of Levocetirizine, a third-generation non-sedating antihistamine.[1] The stereochemistry of this intermediate is crucial as it dictates the enantiomeric purity of the final active pharmaceutical ingredient (API).[2] A thorough understanding of its spectroscopic properties and synthesis is essential for quality control and process optimization in pharmaceutical manufacturing. This guide provides a detailed summary of the available spectroscopic data, experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.4m4HAromatic protons (chlorophenyl group)
7.2m5HAromatic protons (phenyl group)
4.2s1HMethine proton (-CH)
2.9m4HPiperazine ring protons
2.3m4HPiperazine ring protons

Solvent: CDCl₃.[1]

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3304N-H stretch
2952, 2907, 2792C-H stretch (aliphatic)
1486, 1452C=C stretch (aromatic)
1124, 1090, 1014, 998C-N stretch
797, 755, 718, 692C-H bend (aromatic)
549, 506Skeletal vibrations

Matrix: KBr.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the optical resolution of racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine using N-acetyl-L-phenylalanine.[1]

Step 1: Formation of the Diastereomeric Salt

  • Dissolve 10 g of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine and 7.2 g of N-acetyl-L-phenylalanine in a mixture of 50 ml of acetone and 2.5 ml of water at 60 °C.[1]

  • Stir the solution at 35 °C for 5 hours to allow for the crystallization of the (R)-(-)-1-((4-chlorophenyl)(phenyl)methyl)piperazine N-acetyl-L-phenylalanine salt.[1]

  • Filter the recrystallized solid.

  • Wash the solid with 25 ml of acetone.

  • Dry the solid at 40 °C to obtain the diastereomeric salt.[1]

Step 2: Liberation of the Free Base

  • Suspend 20 g of the obtained (R)-(-)-1-((4-chlorophenyl)(phenyl)methyl)piperazine N-acetyl-L-phenylalanine salt in 200 ml of water.[1]

  • Slowly add a solution of 3.2 g of sodium hydroxide in 50 ml of water to the suspension over 30 minutes.[1]

  • Stir the mixture at room temperature for 12 hours.

  • Filter the resulting solid.

  • Wash the solid with 25 ml of water.

  • Dry the solid at 40 °C to yield (R)-(-)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a white crystalline powder.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of, for example, 400 MHz.

  • Data Processing: Process the obtained Free Induction Decay (FID) with an appropriate software to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Process the interferogram to obtain the infrared spectrum.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via optical resolution.

Synthesis_Workflow Synthesis of this compound racemate Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine process1 Dissolution and Crystallization racemate->process1 resolving_agent N-acetyl-L-phenylalanine resolving_agent->process1 solvent Acetone/Water solvent->process1 diastereomeric_salt (R)-piperazine N-acetyl-L-phenylalanine salt process2 Liberation of Free Base diastereomeric_salt->process2 base Sodium Hydroxide base->process2 final_product This compound process1->diastereomeric_salt process2->final_product

Caption: Optical resolution of racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine.

References

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a chiral building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial chiral intermediate, primarily recognized for its role in the asymmetric synthesis of Levocetirizine, the active R-enantiomer of the second-generation antihistamine, Cetirizine.[1][2] Levocetirizine offers potent efficacy in treating allergic conditions such as rhinitis, asthma, and urticaria, with a reduced sedative effect compared to its racemic counterpart.[3] The high optical purity of this building block is paramount, as it directly determines the stereochemistry and, consequently, the therapeutic effectiveness and safety profile of the final active pharmaceutical ingredient (API).[4][5]

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, presenting detailed experimental protocols and quantitative data to support research and development efforts.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 300543-56-0[2][6]
Molecular Formula C₁₇H₁₉ClN₂[2][6]
Molecular Weight 286.80 g/mol [2][7]
Appearance White crystalline powder[1]
Melting Point 90-93 °C[1][2]
Solubility Soluble in chloroform, methanol, and dichloromethane; Slightly soluble in water.[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2][8]

Synthesis Methodologies

The preparation of enantiomerically pure this compound is a critical step. The most common and effective method involves the optical resolution of the racemic mixture, (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Another approach involves the hydrolysis of a chiral precursor.

Optical Resolution via Diastereomeric Salt Formation

A widely used method for obtaining the (R)-enantiomer involves resolving the racemic mixture with a chiral resolving agent, such as N-acetyl-L-phenylalanine. This process selectively crystallizes the desired diastereomeric salt.[1]

G racemate Racemic (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine salt (R)-piperazine N-acetyl-L-phenylalanine Salt (Crystallized Solid) racemate->salt Dissolution & Stirring agent N-acetyl-L-phenylalanine (Chiral Resolving Agent) agent->salt solvent Acetone/Water Mixture solvent->salt Selective Crystallization product (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Final Product) salt->product Basification base Sodium Hydroxide (NaOH) base->product G start (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine intermediate Intermediate Adduct start->intermediate Alkylation reagent1 2-Chloroethoxy acetamide or 1-Bromoacetic acid reagent1->intermediate base Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) base->intermediate solvent Acetonitrile or Toluene solvent->intermediate product Levocetirizine intermediate->product Hydrolysis (if needed)

References

In-Depth Technical Guide: Biological Activity of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine derivatives. The document delves into their synthesis, anti-allergic, cytotoxic, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Synthesis of this compound Derivatives

The foundational structure, this compound, serves as a crucial intermediate in the synthesis of various biologically active derivatives, including the well-known antihistamine, levocetirizine.[1] The synthesis of these derivatives typically involves a multi-step process.

A general synthetic route begins with the preparation of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine. One common method involves the reaction of (±)-l-[(4-chlorophenyl)phenylmethyl]piperazine with N-acetyl-L-phenylalanine in a mixture of acetone and water. The resulting diastereomeric salt is then recrystallized to obtain the desired (R)-enantiomer with high optical purity. Finally, the free base is liberated by treatment with a base, such as sodium hydroxide.

Subsequent derivatization at the N4 position of the piperazine ring allows for the introduction of various functional groups, leading to a diverse library of compounds with distinct biological profiles.

Anti-Allergic Activity

A significant area of investigation for this class of compounds has been their potent anti-allergic activities. Several derivatives have demonstrated significant effects on both allergic asthma and allergic itching, with some showing greater potency than the established second-generation antihistamine, levocetirizine.[2]

Quantitative Data: In Vivo Anti-Allergic Activity

A study by Wang et al. (2010) evaluated a series of 19 novel (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives for their in vivo anti-allergic effects. The following table summarizes the compounds that exhibited stronger potency than the positive control drug, levocetirizine.[2]

Compound IDAllergic Asthma Potency vs. LevocetirizineAllergic Itching Potency vs. Levocetirizine
3b-More Potent
3dStronger Potency-
3g-More Potent
3iStronger Potency-
3k-More Potent
3o-More Potent
3rStronger Potency-
3s-More Potent
Experimental Protocols: In Vivo Anti-Allergic Assays

The in vivo anti-allergic activities of these derivatives were assessed using established animal models for allergic asthma and allergic itching.

2.2.1. Allergic Asthma Model:

  • Animal Model: Guinea pigs are sensitized with an allergen, typically ovalbumin.

  • Procedure: After a sensitization period, the animals are challenged with an aerosolized solution of the allergen to induce an asthma-like response, characterized by bronchoconstriction.

  • Treatment: The test compounds or control (levocetirizine) are administered orally prior to the allergen challenge.

  • Endpoint: The severity of the asthmatic response is measured, often by recording the time to onset of dyspnea or by measuring changes in airway resistance. The protective effect of the compounds is evaluated based on their ability to delay or prevent the asthmatic response.

2.2.2. Allergic Itching Model:

  • Animal Model: Mice are sensitized with an allergen.

  • Procedure: A local allergic reaction is induced by injecting the allergen into the ear or another skin site.

  • Treatment: The test compounds or control are administered orally before the allergen injection.

  • Endpoint: The degree of itching is quantified by counting the number of scratching bouts over a defined period. The efficacy of the compounds is determined by their ability to reduce the scratching behavior.

Signaling Pathway: Histamine H1 Receptor Antagonism

The anti-allergic effects of these compounds are primarily attributed to their antagonism of the histamine H1 receptor. Levocetirizine, a derivative of this class, is a known potent and selective H1-receptor antagonist.[3] The binding of histamine to the H1 receptor on various cells, such as smooth muscle and endothelial cells, initiates a signaling cascade that leads to the symptoms of an allergic reaction. By blocking this interaction, these derivatives prevent the downstream signaling events.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability. This compound derivatives act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and thereby blocking this signaling pathway.

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Derivative (R)-1-((4-chlorophenyl)(phenyl)methyl) piperazine Derivative Derivative->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (Smooth Muscle Contraction, Increased Vascular Permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition.

Cytotoxic Activity

Emerging research has highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity
Cell LineIC50 (µg/mL)
MCF-762.5
MDA-MB-231500
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of these compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of many piperazine derivatives are mediated through the induction of apoptosis, or programmed cell death. One proposed mechanism involves the inhibition of multiple cancer signaling pathways, leading to caspase-dependent apoptosis.[1]

Cytotoxicity_Signaling_Pathway cluster_pathways Cancer Signaling Pathways Derivative (R)-1-((4-chlorophenyl)(phenyl)methyl) piperazine Derivative Pathway1 Pro-survival Pathway 1 Derivative->Pathway1 Inhibits Pathway2 Pro-survival Pathway 2 Derivative->Pathway2 Inhibits Apoptosis_Induction Induction of Apoptosis Pathway_etc ... Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Leads to Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death Results in

Caption: General workflow for cytotoxicity and apoptosis induction.

Antimicrobial Activity

Piperazine derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Studies on various piperazine derivatives have reported their minimum inhibitory concentrations (MICs), which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. For example, some novel piperazine derivatives have shown potent activity against pathogenic bacteria.[1]

MicroorganismMIC (µg/mL)
Shigella flexneri2
S. aureus4
MRSA16
Shigella dysenteriae128
Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC of a compound is typically determined using the broth microdilution method.

  • Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway: Disruption of Microbial Cellular Processes

The antimicrobial mechanism of piperazine derivatives can involve the disruption of essential cellular processes in microorganisms. While the exact pathways can vary depending on the specific derivative and the microorganism, a general mechanism involves interference with cell wall synthesis, protein synthesis, or nucleic acid replication.

Antimicrobial_Mechanism cluster_microbe Microbial Cell Derivative (R)-1-((4-chlorophenyl)(phenyl)methyl) piperazine Derivative Disruption Disruption of Cellular Processes Derivative->Disruption Causes Cell_Wall Cell Wall Synthesis Microbial_Death Microbial Cell Death Protein_Synth Protein Synthesis DNA_Replication DNA Replication Disruption->Cell_Wall Disruption->Protein_Synth Disruption->DNA_Replication Disruption->Microbial_Death Leads to

References

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: An In-Depth Technical Guide on the N-Dealkylated Metabolite of Hydroxyzine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyzine, a first-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the carboxylated metabolite, cetirizine, is well-characterized and known for its antihistaminic properties, other metabolic pathways, such as N-dealkylation, also play a role. This technical guide provides a comprehensive overview of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, also known as norchlorcyclizine, a significant N-dealkylated metabolite of hydroxyzine. This document details the metabolic pathway, analytical methodologies for its quantification, available pharmacokinetic data, and its potential pharmacological activity, with a focus on providing researchers and drug development professionals with the critical information needed for further investigation.

Introduction

Hydroxyzine is a piperazine-derivative antihistamine with sedative, anxiolytic, and antiemetic properties.[1] Its therapeutic effects are attributed to its potent H1 receptor antagonism. Upon administration, hydroxyzine is metabolized in the liver into various compounds, the most prominent being cetirizine, which is responsible for a significant portion of its antihistaminic activity.[2] However, another important metabolic route is the N-dealkylation of the hydroxyzine molecule, resulting in the formation of this compound, a compound also identified as norchlorcyclizine. Understanding the formation, fate, and activity of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic profile of hydroxyzine.

Metabolism of Hydroxyzine to this compound

The biotransformation of hydroxyzine to this compound involves the removal of the 2-(2-hydroxyethoxy)ethyl group from the piperazine ring. This N-dealkylation reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Enzymatic Pathway

Evidence suggests that the N-dealkylation of various drugs with structures similar to hydroxyzine is predominantly mediated by the CYP3A subfamily of enzymes, particularly CYP3A4.[3][4] Studies on hydroxyzine metabolism have indicated the involvement of both CYP3A4 and CYP3A5.[2] While the formation of cetirizine is an oxidation reaction, the N-dealkylation leading to norchlorcyclizine is also a key metabolic step.

Hydroxyzine Hydroxyzine Metabolite This compound (Norchlorcyclizine) Hydroxyzine->Metabolite N-dealkylation Cetirizine Cetirizine Hydroxyzine->Cetirizine CYP3A4_3A5 CYP3A4 / CYP3A5 CYP3A4_3A5->Hydroxyzine Catalyzes Oxidation Oxidation Oxidation->Hydroxyzine Catalyzes

Metabolic Pathway of Hydroxyzine.

Quantitative Data

Quantitative data on the formation and pharmacokinetics of this compound following hydroxyzine administration in humans is limited in publicly available literature. Most pharmacokinetic studies on hydroxyzine focus on the parent drug and its primary active metabolite, cetirizine.[5][6][7]

ParameterHydroxyzineCetirizineThis compound (Norchlorcyclizine)
Mean Peak Plasma Concentration (Cmax) ~72.5 ± 11.1 ng/mL (after 0.7 mg/kg oral dose)[6]Data varies depending on hydroxyzine doseNot available in humans following hydroxyzine administration
Time to Peak Plasma Concentration (Tmax) ~2.1 ± 0.4 hours[6]Not available
Elimination Half-Life (t½) ~20.0 ± 4.1 hours (in adults)[6]~8.3 hoursNot available
Clearance (CL) ~9.78 ± 3.25 mL/min/kg[6]Not available
Volume of Distribution (Vd) ~16.0 ± 3.0 L/kg[6]Not available
Table 1: Pharmacokinetic Parameters of Hydroxyzine and its Metabolites in Humans.

Experimental Protocols

The quantification of this compound in biological matrices typically requires sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, detailed methodology based on a validated method for the structurally identical compound norcyclizine.

Quantification in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of cyclizine and its metabolite norcyclizine in human plasma.

4.1.1. Sample Preparation

  • To 100 µL of human plasma, add a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).

  • Perform protein precipitation by adding 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

4.1.3. Tandem Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 287.1 -> Product ion (Q3) m/z 167.1 (This is a predicted transition based on the structure and may require optimization).

    • Internal Standard: MRM transition specific to the chosen internal standard.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific analyte and internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma (100 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C8/C18 column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS

Experimental Workflow for Quantification.

Pharmacological Activity

The pharmacological profile of this compound is not as extensively studied as that of hydroxyzine or cetirizine. However, some in vitro studies have identified it as a partially selective natriuretic peptide receptor B (NPR-B) inhibitor and an inhibitor of human tyrosyl-DNA phosphodiesterase 1. The clinical significance of these findings in the context of hydroxyzine therapy is currently unknown.

A key question for drug development professionals is whether this metabolite contributes to the sedative effects of hydroxyzine. As a first-generation antihistamine, hydroxyzine's sedative properties are attributed to its ability to cross the blood-brain barrier and antagonize central H1 receptors.[8] While it is plausible that the N-dealkylated metabolite could also cross the blood-brain barrier, its affinity for central nervous system receptors and its contribution to sedation have not been definitively established. Further research is warranted to elucidate the central nervous system effects of this metabolite.

Conclusion

This compound is a notable N-dealkylated metabolite of hydroxyzine, formed primarily through the action of CYP3A4 and CYP3A5 enzymes. While robust analytical methods for its quantification exist, there is a significant gap in the literature regarding its pharmacokinetic profile and specific pharmacological activities in humans following hydroxyzine administration. For researchers and professionals in drug development, a more thorough characterization of this metabolite is essential for a comprehensive understanding of hydroxyzine's disposition and its full spectrum of clinical effects. Future studies should focus on quantifying its plasma concentrations in humans, elucidating its complete pharmacokinetic profile, and investigating its potential contribution to the sedative and other pharmacological effects of hydroxyzine. This knowledge will be invaluable for optimizing therapeutic strategies and for the development of new medications with improved safety and efficacy profiles.

References

The Pharmacokinetic Profile of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is not extensively available in the public domain, as it is primarily recognized as a chemical intermediate. It is understood to be a precursor that is hydrolyzed in vivo to its active metabolite, Levocetirizine. This guide, therefore, presents a comprehensive overview of the pharmacokinetics of Levocetirizine as a surrogate to describe the absorption, distribution, metabolism, and excretion (ADME) characteristics following the administration of this compound. This approach is based on the assumption of rapid and complete conversion of the parent compound to Levocetirizine.

Introduction

This compound is a chiral piperazine derivative that serves as a key intermediate in the synthesis of Levocetirizine, a potent and selective second-generation H1-antihistamine. Levocetirizine is the R-enantiomer of cetirizine and is widely used in the management of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Understanding the pharmacokinetic profile of the precursor is intrinsically linked to the ADME properties of its active metabolite, Levocetirizine. This document provides a detailed technical overview of these properties, including experimental methodologies and relevant metabolic pathways.

Pharmacokinetic Profile of Levocetirizine

The pharmacokinetic properties of Levocetirizine are characterized by rapid absorption, limited distribution, minimal metabolism, and predominantly renal excretion.[1][2] These favorable characteristics contribute to its efficacy and safety profile.

Absorption

Levocetirizine is rapidly and extensively absorbed following oral administration.[2][3] Peak plasma concentrations are typically reached within an hour. The oral bioavailability of Levocetirizine is high, estimated to be at least 85%.[4] The presence of food does not significantly affect the extent of absorption (AUC), but it can slightly delay the time to reach peak plasma concentration (Tmax) and reduce the peak concentration (Cmax)[4].

Distribution

Levocetirizine exhibits a low volume of distribution, suggesting limited penetration into tissues and higher concentrations at the target H1 receptors in the periphery.[1] It is highly bound to plasma proteins, primarily albumin, with a binding of approximately 93% to 96%.[4] Due to its chemical properties and its role as a substrate for P-glycoprotein, Levocetirizine has poor penetration across the blood-brain barrier, which contributes to its non-sedating profile.[4]

Metabolism

A key feature of Levocetirizine's pharmacokinetics is its limited metabolism.[1][2] Less than 14% of an administered dose undergoes metabolism.[5] The metabolic pathways are minor and include aromatic oxidation, N- and O-dealkylation, and taurine conjugation.[5] The dealkylation pathways are primarily mediated by the cytochrome P450 enzyme CYP3A4.[5] Importantly, there is no evidence of chiral inversion of the R-enantiomer to the S-enantiomer in vivo.[6]

Excretion

The primary route of elimination for Levocetirizine is via the kidneys.[3] Approximately 85.4% of a dose is excreted in the urine, with about 12.9% recovered in the feces.[1] A significant portion of the drug is excreted unchanged. The elimination half-life in healthy adults is approximately 7 to 8 hours.

Data Presentation: Pharmacokinetic Parameters of Levocetirizine

The following tables summarize the key pharmacokinetic parameters of Levocetirizine in adult humans.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~0.9 - 1.2 hours[5][7]
Peak Plasma Concentration (Cmax) after 5 mg dose ~270 - 450 ng/mL[3][7]
Oral Bioavailability ≥ 85%[4]
Volume of Distribution (Vd) ~0.4 L/kg[1]
Plasma Protein Binding 93% - 96%[4]
Elimination Half-life (t½) ~7 - 8 hours
Total Body Clearance ~0.63 mL/min/kg[5]
Renal Clearance Correlates with creatinine clearance[5]
Excretion (Urine) ~85.4%[1]
Excretion (Feces) ~12.9%[1]

Experimental Protocols

The determination of pharmacokinetic parameters for piperazine derivatives like Levocetirizine involves specific and validated analytical methodologies.

Quantification of Levocetirizine in Biological Samples

Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[8]

Protocol Outline:

  • Sample Preparation:

    • Plasma samples are obtained from subjects at various time points after drug administration.

    • An internal standard (e.g., fexofenadine) is added to the plasma samples.[8]

    • Proteins are precipitated using an appropriate agent (e.g., trichloroacetic acid or by liquid-liquid extraction with a solvent like dichloromethane).[8][9]

    • The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase.[8]

  • Chromatographic Separation:

    • The reconstituted sample is injected into a reverse-phase C18 column.[8]

    • An isocratic mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate), is used for elution.[8][9]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[8]

    • Selected Reaction Monitoring (SRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for both Levocetirizine and the internal standard.[8]

In Vivo Pharmacokinetic Studies in Animal Models

Animal Models: Rats (e.g., Sprague-Dawley or Wistar) and dogs (e.g., Beagle) are commonly used for preclinical pharmacokinetic studies of antihistamines.[10]

Protocol Outline:

  • Animal Preparation:

    • Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.

    • For intravenous administration and serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein in rats, cephalic vein in dogs) is often performed.[10]

  • Drug Administration:

    • The compound is administered orally (e.g., via gavage) or intravenously (as a bolus or infusion).[10]

  • Sample Collection:

    • Blood samples are collected at predetermined time points post-dosing.

    • Plasma is separated by centrifugation and stored frozen until analysis.

    • Urine and feces may also be collected in metabolic cages to determine excretion pathways.

  • Data Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as AUC, Cmax, Tmax, t½, Vd, and clearance.

Visualizations

Metabolic Pathway of Levocetirizine

G Metabolic Pathway of Levocetirizine Levocetirizine Levocetirizine Aromatic_Oxidation Aromatic Oxidation Levocetirizine->Aromatic_Oxidation <14% N_Dealkylation N-Dealkylation Levocetirizine->N_Dealkylation <14% O_Dealkylation O-Dealkylation Levocetirizine->O_Dealkylation <14% Taurine_Conjugation Taurine Conjugation Levocetirizine->Taurine_Conjugation <14% Excretion Renal/Fecal Excretion Levocetirizine->Excretion >85% Unchanged Metabolites Minor Metabolites Aromatic_Oxidation->Metabolites N_Dealkylation->Metabolites O_Dealkylation->Metabolites Taurine_Conjugation->Metabolites Metabolites->Excretion

Caption: Metabolic fate of Levocetirizine, highlighting its limited metabolism.

Experimental Workflow for Pharmacokinetic Analysis

G Experimental Workflow for Pharmacokinetic Analysis cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalytical Method cluster_data_analysis Data Interpretation Drug_Administration Drug Administration (Oral/IV) Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation/LLE) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling Parameter_Calculation Parameter Calculation (AUC, Cmax, t½) PK_Modeling->Parameter_Calculation

Caption: General workflow for a typical pharmacokinetic study.

Conclusion

While direct pharmacokinetic studies on this compound are scarce due to its role as a synthetic intermediate, a comprehensive understanding of its in vivo behavior can be inferred from the extensive data available for its active metabolite, Levocetirizine. Levocetirizine exhibits a favorable pharmacokinetic profile characterized by rapid absorption, limited distribution, minimal metabolism, and efficient renal clearance. These properties underscore its clinical utility as a non-sedating antihistamine. The experimental protocols and analytical methods detailed in this guide provide a framework for the continued investigation of this and related piperazine derivatives in drug development.

References

Stereospecific Properties of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereospecific properties of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a key chiral intermediate in the synthesis of the third-generation antihistamine, Levocetirizine. A comprehensive review of its pharmacodynamic and pharmacokinetic properties reveals significant stereoselectivity, with the (R)-enantiomer demonstrating markedly higher affinity for the histamine H1 receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

Introduction

1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral molecule that exists as two enantiomers: (R) and (S). The racemic mixture is a precursor in the synthesis of Cetirizine, a widely used second-generation antihistamine. Further chiral separation and derivatization of the (R)-enantiomer lead to the production of Levocetirizine, a more potent and selective antihistamine with a favorable safety profile.[1] This guide focuses on the distinct pharmacological and pharmacokinetic characteristics inherent to the (R)-enantiomer, which are fundamental to its therapeutic efficacy.

Stereospecific Pharmacodynamics

The primary mechanism of action for this class of compounds is the antagonism of the histamine H1 receptor. The stereochemistry of the 1-((4-chlorophenyl)(phenyl)methyl)piperazine core plays a crucial role in the binding affinity and potency at this receptor.

Receptor Binding Affinity

While direct binding data for the enantiomers of the parent piperazine compound are not extensively published, the stereospecific properties are well-characterized through its active derivative, Levocetirizine ((R)-cetirizine). The (R)-enantiomer exhibits significantly higher affinity for the histamine H1 receptor compared to the (S)-enantiomer (Dextrocetirizine).[2][3]

CompoundReceptorBinding Affinity (Ki) [nM]
Levocetirizine ((R)-enantiomer derivative)Histamine H1~3
Dextrocetirizine ((S)-enantiomer derivative)Histamine H1~100
Cetirizine (Racemic derivative)Histamine H1~6

Table 1: Comparative binding affinities of Cetirizine enantiomers for the Histamine H1 receptor.[4]

This approximate 30-fold difference in binding affinity underscores the critical role of the stereocenter in the interaction with the H1 receptor.[2][3] The higher affinity of the (R)-enantiomer is attributed to a more favorable interaction with the amino acid residues within the receptor's binding pocket.[2][5]

Receptor Selectivity

Cetirizine, and by extension its active enantiomer, demonstrates high selectivity for the H1 receptor over other receptors, such as muscarinic, serotonin, and dopamine receptors, by a factor of over 600-fold. This high selectivity contributes to a reduction in off-target side effects commonly associated with first-generation antihistamines.

Stereospecific Pharmacokinetics

The stereochemistry of 1-((4-chlorophenyl)(phenyl)methyl)piperazine also influences its pharmacokinetic profile, although data directly on the parent compound is limited. The pharmacokinetics of its active metabolite, Levocetirizine, provide significant insights.

ParameterLevocetirizine ((R)-enantiomer derivative)Cetirizine (Racemic derivative)
Bioavailability>70%>70%
Protein Binding88-96%88-96%
Elimination Half-life~7-8 hours~8.3 hours
MetabolismMinimalMinimal

Table 2: Pharmacokinetic parameters of Levocetirizine and Cetirizine.[6]

While the pharmacokinetic parameters of the racemate and the active enantiomer are similar, the administration of the pure (R)-enantiomer (Levocetirizine) allows for a lower therapeutic dose due to its higher potency.

Signaling Pathways

This compound, through its active form Levocetirizine, acts as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Histamine_H1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Allergic Inflammation) Ca2->Response PKC->Response Antagonist (R)-1-((4-chlorophenyl) (phenyl)methyl)piperazine (as Levocetirizine) Antagonist->H1R Blocks

Histamine H1 receptor signaling pathway and its inhibition.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a standard method for determining the binding affinity of a compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add [³H]-mepyramine to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Membrane Preparation - Radioligand ([³H]-mepyramine) - Test Compound Dilutions - Buffers start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells prep_reagents->plate_setup incubation Incubate at Room Temperature (to reach equilibrium) plate_setup->incubation filtration Rapid Filtration (separate bound from free radioligand) incubation->filtration washing Wash Filters (remove unbound radioligand) filtration->washing scint_counting Scintillation Counting (quantify radioactivity) washing->scint_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scint_counting->data_analysis end End data_analysis->end

Experimental workflow for a radioligand binding assay.

Conclusion

The stereospecific properties of this compound are central to its pharmacological profile and therapeutic utility. The (R)-enantiomer is the eutomer, exhibiting significantly higher affinity for the histamine H1 receptor, which translates to greater potency as an antihistamine. This in-depth understanding of its stereochemistry is critical for the rational design and development of more selective and effective antiallergic agents. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Methodological & Application

Asymmetric Synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a key chiral intermediate in the development of various pharmaceuticals, notably Levocetirizine.[1] Two primary methodologies are presented: the direct asymmetric synthesis starting from a chiral precursor and the optical resolution of a racemic mixture. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic pathways and workflows to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound is a critical building block in the synthesis of Levocetirizine, a third-generation non-sedating antihistamine. The stereochemistry at the benzylic position is crucial for the pharmacological activity of the final drug substance. Therefore, robust and efficient methods for the preparation of the enantiomerically pure intermediate are of significant interest to the pharmaceutical industry. The following protocols detail two effective methods to obtain the desired (R)-enantiomer with high optical purity.

Method 1: Direct Asymmetric Synthesis from (R)-(4-chlorophenyl)(phenyl)methylamine

This method describes the direct synthesis of the target molecule starting from the commercially available chiral amine, (R)-(4-chlorophenyl)(phenyl)methylamine. The synthesis involves the formation of a protected piperazine derivative followed by a deprotection step.

Signaling Pathway: Reaction Scheme

Direct Asymmetric Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis R_Amine (R)-(4-chlorophenyl)(phenyl)methylamine Intermediate (R)-1-[(4-chlorophenyl)phenylmethyl]-4-(ethoxycarbonyl)piperazine R_Amine->Intermediate DIPEA, Reflux Piperazine_precursor Ethyl bis(2-chloroethyl)carbamate Piperazine_precursor->Intermediate Final_Product This compound Intermediate->Final_Product KOH, Isopropanol, Reflux

Caption: Reaction pathway for the direct asymmetric synthesis.

Experimental Protocol

Step 1: Synthesis of (R)-1-[(4-chlorophenyl)phenylmethyl]-4-(ethoxycarbonyl)piperazine

  • To a solution of (R)-(4-chlorophenyl)phenylmethylamine (40.0 g) in N,N-diisopropylethylamine (DIPEA, 76 mL), add ethyl bis(2-chloroethyl)carbamate (38.0 g).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and add 400 mL of water.

  • Extract the aqueous layer with 600 mL of dichloromethane.

  • Wash the organic layer with 200 mL of 1.5N aqueous hydrochloric acid solution, followed by 400 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product as a foam.

Step 2: Hydrolysis to this compound

  • Dissolve the crude (R)-1-[(4-chlorophenyl)phenylmethyl]-4-(ethoxycarbonyl)piperazine (40 g) in 280 mL of isopropanol.

  • Add potassium hydroxide (31.2 g) to the solution.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Distill the solvent under reduced pressure.

  • To the residue, add 120 mL of dichloromethane and 120 mL of 1.5N hydrochloric acid solution and separate the layers.

  • Adjust the pH of the aqueous layer to 10 with 5N sodium hydroxide solution and extract with 280 mL of dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Crystallize the resulting foam from hexane to yield pure this compound as a white crystalline solid.[1]

Quantitative Data
StepProductStarting MaterialYieldOptical Purity (% ee)
1(R)-1-[(4-chlorophenyl)phenylmethyl]-4-(ethoxycarbonyl)piperazine(R)-(4-chlorophenyl)(phenyl)methylamine->99%
2This compound(R)-1-[(4-chlorophenyl)phenylmethyl]-4-(ethoxycarbonyl)piperazineHigh>99%[1]

Method 2: Optical Resolution of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

This approach involves the separation of the racemic mixture of 1-((4-chlorophenyl)(phenyl)methyl)piperazine using a chiral resolving agent, N-acetyl-L-phenylalanine, to form diastereomeric salts that can be separated by crystallization.

Signaling Pathway: Resolution Workflow

Optical Resolution cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Liberation of the (R)-Enantiomer Racemate (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Diastereomeric_Salt (R)-piperazine • N-acetyl-L-phenylalanine salt (less soluble) Racemate->Diastereomeric_Salt Acetone/Water, 60°C then cool Resolving_Agent N-acetyl-L-phenylalanine Resolving_Agent->Diastereomeric_Salt Final_Product This compound Diastereomeric_Salt->Final_Product NaOH (aq)

Caption: Workflow for the optical resolution process.

Experimental Protocol

Step 1: Formation and Isolation of the Diastereomeric Salt

  • Dissolve (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (10 g) and N-acetyl-L-phenylalanine (7.2 g) in a mixture of acetone (50 mL) and water (2.5 mL) at 60 °C.

  • Stir the solution at 35 °C for 5 hours to induce crystallization.

  • Filter the recrystallized solid and wash it with 25 mL of acetone.

  • Dry the solid at 40 °C to obtain the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt as a white crystalline powder.[2]

Step 2: Liberation of this compound

  • Suspend the diastereomeric salt (20 g) obtained in Step 1 in 200 mL of water.

  • Slowly add a solution of sodium hydroxide (3.2 g) in 50 mL of water over 30 minutes.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the resulting solid, wash with 25 mL of water, and dry at 40 °C to obtain this compound as a white crystalline powder.[2]

Quantitative Data
StepProductStarting MaterialYieldOptical Purity (% ee)
1(R)-piperazine • N-acetyl-L-phenylalanine salt(±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine70%90.9%[2]
2This compound(R)-piperazine • N-acetyl-L-phenylalanine salt99%99.5%[2]

Analytical Protocol: Chiral HPLC for Enantiomeric Purity

The determination of the enantiomeric excess (% ee) of this compound is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this analysis.

Experimental Workflow: Chiral HPLC Analysisdot

digraph "Chiral HPLC Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample_Prep" [label="Prepare sample solution\nin mobile phase"]; "HPLC_System" [label="Inject sample onto\nChiral HPLC system"]; "Separation" [label="Isocratic elution on\na chiral stationary phase"]; "Detection" [label="UV Detection"]; "Analysis" [label="Integrate peaks and\ncalculate % ee"];

"Sample_Prep" -> "HPLC_System" -> "Separation" -> "Detection" -> "Analysis"; }

References

Application Notes and Protocols for the Synthesis of Levocetirizine Using (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine widely used for the treatment of allergic conditions such as rhinitis and chronic idiopathic urticaria. Its synthesis with high enantiomeric purity is of significant interest in the pharmaceutical industry. A key chiral intermediate in the manufacturing of levocetirizine is (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine. This document provides detailed application notes and experimental protocols for the synthesis of levocetirizine, focusing on the utilization of this crucial intermediate. The stereochemistry of this building block is critical as it dictates the final stereochemistry of the active pharmaceutical ingredient (API).

Synthetic Pathways

The synthesis of levocetirizine from this compound primarily involves the alkylation of the piperazine ring with a suitable two-carbon side chain, followed by hydrolysis to the final carboxylic acid. Two common routes are highlighted below, differing in the nature of the side-chain precursor.

Route A: Condensation with a 2-(2-chloroethoxy)acetamide derivative. Route B: Condensation with a 2-(2-chloroethoxy)acetonitrile derivative.

These routes are followed by hydrolysis to yield levocetirizine. The overall synthetic scheme is depicted below.

G cluster_0 Route A cluster_1 Route B A this compound D Intermediate Amide A->D Condensation E Intermediate Nitrile A->E Condensation B 2-(2-chloroethoxy)acetamide (Route A) B->D C 2-(2-chloroethoxy)acetonitrile (Route B) C->E F Levocetirizine D->F Hydrolysis E->F Hydrolysis G A Add Toluene, DIPEA, and N,N-bis(2-chloroethyl)-p-toluenesulfonamide B Slowly add (R)-4-chlorobenzhydrylamine A->B C Reflux at 105-110°C for 8 hours B->C D Concentrate under reduced pressure C->D E Add Methanol and reflux for 1 hour D->E F Concentrate under reduced pressure E->F G Hydrolyze with HBr and 4-hydroxybenzoic acid F->G H This compound G->H G A Dissolve piperazine intermediate in Toluene B Add Sodium Carbonate A->B C Add 2-Chloroethoxy acetamide B->C D Reflux until reaction completion C->D E Cool and Hydrolyze with KOH D->E F Levocetirizine E->F G A Charge Acetonitrile B Add Piperazine intermediate, Na2CO3, and KI A->B C Add 2-(2-chloroethoxy)acetonitrile B->C D Heat to 110-115°C for 20 hours C->D E Cool and treat with activated carbon D->E F Hydrolysis to Levocetirizine E->F

Application Notes and Protocols for the HPLC Analysis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably Levocetirizine, the active R-enantiomer of Cetirizine. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the stereoselective analysis of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the enantioselective separation and quantification of chiral compounds.

These application notes provide a detailed protocol for the analytical determination of this compound using chiral HPLC, based on established methods for the closely related compound, Cetirizine.[1][2][3][4][5]

Analytical Method Overview

The primary analytical challenge lies in the effective separation of the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly employed for this purpose.[2][5]

Logical Workflow for Method Development

The development of a robust HPLC method for chiral separation follows a systematic approach, as outlined in the diagram below.

Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Select CSPs Select Chiral Stationary Phases (e.g., Polysaccharide-based) Select Mobile Phases Select Mobile Phases & Modifiers (e.g., Hexane/Ethanol/DEA) Select CSPs->Select Mobile Phases Screening Runs Perform Initial Screening Runs Select Mobile Phases->Screening Runs Optimize Mobile Phase Optimize Mobile Phase Composition Screening Runs->Optimize Mobile Phase Optimize Flow Rate Optimize Flow Rate Optimize Mobile Phase->Optimize Flow Rate Optimize Temperature Optimize Column Temperature Optimize Flow Rate->Optimize Temperature Validate Method Method Validation (ICH Guidelines) Optimize Temperature->Validate Method Linearity Linearity Validate Method->Linearity Accuracy Accuracy Validate Method->Accuracy Precision Precision Validate Method->Precision LOD_LOQ LOD_LOQ Validate Method->LOD_LOQ LOD/LOQ

Caption: Workflow for chiral HPLC method development.

Experimental Protocols

This section details the recommended materials and procedures for the chiral separation of this compound.

Materials and Reagents
  • Reference Standards: this compound and (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

  • Solvents: HPLC grade n-Hexane, Ethanol, Isopropanol, Acetonitrile, and water.

  • Additives: Diethylamine (DEA) and Trifluoroacetic acid (TFA).

  • Sample Diluent: Mobile phase or a mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine (DEA). A typical starting composition is 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 227 nm.[1][2]

  • Injection Volume: 10 µL.[2]

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standards in the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the sample diluent to a suitable concentration.

Chromatographic Procedure
  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and determine the retention times and peak areas for the enantiomers.

Data Presentation and Performance

The following tables summarize the expected performance characteristics of the HPLC method. The data is extrapolated from studies on the chiral separation of Cetirizine.

Chromatographic Parameters
ParameterTypical Value
(R)-enantiomer Retention Time (t_R1) ~ 8 min
(S)-enantiomer Retention Time (t_R2) ~ 10 min
Resolution (R_s) > 1.5[1][2]
Enantioseparation Factor (α) > 1.2[1]
Method Validation Summary
Validation ParameterTypical Specification
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[6]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1[6]

Visualization of Chiral Separation

The principle of chiral separation on a polysaccharide-based CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in different retention times.

Chiral Separation Principle cluster_CSP Chiral Stationary Phase (CSP) cluster_Analytes Racemic Mixture in Mobile Phase cluster_Interaction Diastereomeric Complex Formation cluster_Elution Differential Elution CSP_Selector Chiral Selector Complex_R R-Enantiomer CSP CSP_Selector->Complex_R:f1 Complex_S S-Enantiomer CSP CSP_Selector->Complex_S:f1 R_Enantiomer R-Enantiomer R_Enantiomer->Complex_R:f0 Interaction S_Enantiomer S-Enantiomer S_Enantiomer->Complex_S:f0 Interaction Eluted_R Elutes Faster Complex_R->Eluted_R Weaker Interaction Eluted_S Elutes Slower Complex_S->Eluted_S Stronger Interaction

Caption: Principle of enantiomeric separation on a CSP.

Conclusion

The described HPLC method, utilizing a polysaccharide-based chiral stationary phase, provides a reliable and robust approach for the enantioselective analysis of this compound. This methodology is essential for the quality control of this key pharmaceutical intermediate, ensuring the stereochemical purity of the final drug product. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

Application Note: Chiral HPLC Method Development for (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine from its (S)-enantiomer. This compound is a key intermediate in the synthesis of Levocetirizine, the active enantiomer of the antihistamine Cetirizine.[1] Ensuring the enantiomeric purity of this intermediate is critical for the efficacy and safety of the final drug product. This document provides a comprehensive protocol for method screening, optimization, and validation, tailored for researchers, scientists, and drug development professionals.

Introduction

The separation of enantiomers is a crucial aspect of pharmaceutical development and quality control. Regulatory agencies often require the characterization and quantification of individual enantiomers of a chiral drug substance. 1-((4-chlorophenyl)(phenyl)methyl)piperazine possesses a single chiral center, resulting in two enantiomers. The (R)-enantiomer is the desired stereoisomer for the synthesis of Levocetirizine. A reliable analytical method is therefore essential to monitor and control the enantiomeric excess during the manufacturing process.

This application note outlines a strategy for developing a chiral HPLC method, focusing on the screening of polysaccharide-based chiral stationary phases (CSPs) under both normal phase and reversed-phase conditions. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, are known for their broad applicability in separating a wide range of chiral compounds, including basic molecules like piperazine derivatives.[2]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Chiral Columns:

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), and Diethylamine (DEA).

  • Reagents: Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine standard, this compound reference standard.

Sample Preparation

Prepare a stock solution of racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or a mixture of the mobile phase). From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL for injection.

Chiral HPLC Method Development Workflow

The development process follows a systematic screening and optimization approach.

Chiral_HPLC_Method_Development start Start: Obtain Racemic Standard sample_prep Sample Preparation (1 mg/mL stock in MeOH) start->sample_prep screening Phase 1: Screening sample_prep->screening np_screening Normal Phase (NP) Screening screening->np_screening rp_screening Reversed-Phase (RP) Screening screening->rp_screening evaluation Evaluate Resolution (Rs) np_screening->evaluation rp_screening->evaluation evaluation->screening Rs < 1.5 (Try different CSP/mode) optimization Phase 2: Optimization evaluation->optimization Rs > 1.5 optimize_params Optimize Mobile Phase Ratio, Flow Rate, Temperature optimization->optimize_params validation Phase 3: Method Validation optimize_params->validation validate_params Validate Specificity, Linearity, Accuracy, Precision, Robustness validation->validate_params end Final Method validate_params->end

Caption: Workflow for Chiral HPLC Method Development.

Screening Phase

The initial screening phase aims to identify a suitable chiral stationary phase and mobile phase system that provides baseline or near-baseline separation of the enantiomers.

Table 1: Normal Phase Screening Conditions

ParameterCondition ACondition B
Column Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® ICChiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IC
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL

Table 2: Reversed-Phase Screening Conditions

ParameterCondition CCondition D
Column Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® ICChiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IC
Mobile Phase Acetonitrile / 0.1% Diethylamine in Water (60:40, v/v)Methanol / 0.1% Diethylamine in Water (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL

Note: The addition of a basic modifier like Diethylamine (DEA) is crucial for improving peak shape and resolution of basic compounds like piperazine derivatives.

Optimization Phase

Once a promising separation is achieved (Resolution > 1.5), the method can be optimized to improve resolution, reduce analysis time, and enhance peak symmetry.

  • Mobile Phase Ratio: Systematically vary the ratio of the organic modifier to the hexane (in NP) or aqueous phase (in RP). For instance, in normal phase, explore IPA concentrations from 10% to 30%.

  • Flow Rate: Adjust the flow rate (e.g., from 0.8 to 1.2 mL/min) to find a balance between analysis time and resolution.

  • Column Temperature: Evaluate the effect of temperature (e.g., 20 °C to 40 °C) on selectivity and retention time.

Expected Results and Discussion

Based on literature for the structurally similar compound Cetirizine, good enantioseparation can be expected on polysaccharide-based CSPs. For instance, a study on the chiral separation of Cetirizine utilized a Chiralpak IC column with a mobile phase of n-Hexane-IPA-DEA (60:40:0.1, v/v).[2] Another publication reported successful separation of a Cetirizine derivative on a Chiralpak AD column using a mobile phase of methanol:acetonitrile:diethylamine (95:5:0.1).[3] These conditions serve as excellent starting points for the optimization of the method for 1-((4-chlorophenyl)(phenyl)methyl)piperazine.

The quantitative data from the screening and optimization phases should be systematically recorded and tabulated for easy comparison.

Table 3: Example Data Summary for Method Optimization

ConditionColumnMobile PhaseRetention Time (S-enantiomer) (min)Retention Time (R-enantiomer) (min)Resolution (Rs)
InitialChiralpak ICn-Hexane/IPA/DEA (80:20:0.1)8.510.21.8
OptimizedChiralpak ICn-Hexane/IPA/DEA (90:10:0.1)12.115.32.5

Conclusion

This application note provides a detailed and systematic protocol for the development of a chiral HPLC method for the enantiomeric separation of this compound. By employing a screening approach with polysaccharide-based chiral stationary phases under both normal and reversed-phase conditions, followed by a systematic optimization of the chromatographic parameters, a robust and reliable method can be established. Such a method is indispensable for the quality control and assurance of this critical pharmaceutical intermediate.

References

Application Note: (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a Reference Standard for Impurity Profiling of Cetirizine and Levocetirizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a critical chemical intermediate in the synthesis of Levocetirizine, the active R-enantiomer of Cetirizine.[1][2] Cetirizine is a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[3] Due to its origin as a synthetic precursor, this compound is also a potential process-related impurity in both Cetirizine and Levocetirizine active pharmaceutical ingredients (APIs). Regulatory bodies require strict monitoring of impurities in pharmaceutical products to ensure their safety and efficacy.[4]

This application note provides detailed protocols for the use of this compound as a reference standard for the identification and quantification of impurities in Cetirizine and Levocetirizine. It includes a robust High-Performance Liquid Chromatography (HPLC) method for impurity profiling, a protocol for the synthesis of the reference standard, and a summary of related impurities.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms Levocetirizine Chlorobenzhydryl Piperazine
CAS Number 300543-56-0
Molecular Formula C17H19ClN2
Molecular Weight 286.8 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, chloroform, and dichloromethane. Slightly soluble in water.

Impurity Profiling Workflow

The following diagram illustrates the general workflow for using this compound as a reference standard in impurity profiling.

G cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing and Evaluation Sample_Prep API Sample Preparation HPLC HPLC Analysis Sample_Prep->HPLC Standard_Prep Reference Standard Preparation (this compound) Standard_Prep->HPLC Peak_ID Peak Identification HPLC->Peak_ID Quantification Quantification of Impurities Peak_ID->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Impurity Profiling.

Experimental Protocols

Synthesis of this compound Reference Standard

This protocol describes a method for the synthesis of this compound.

Materials:

  • (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine

  • N-acetyl-L-phenylalanine

  • Acetone

  • Water

  • Sodium hydroxide

  • Toluene

  • 2-Propanol

  • Hydrochloric acid (2M)

  • Ethyl acetate

Procedure:

  • Resolution of Racemic Mixture:

    • Dissolve 10 g of (±)-l-[(4-chlorophenyl)phenylmethyl]piperazine and 7.2 g of N-acetyl-L-phenylalanine in a mixture of 50 mL of acetone and 2.5 mL of water at 60 °C.

    • Stir the solution at 35 °C for 5 hours to allow for crystallization.

    • Filter the recrystallized solid, wash with 25 mL of acetone, and dry at 40 °C to obtain (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.[5]

  • Isolation of the Free Base:

    • Suspend 20 g of the obtained salt in 200 mL of water.

    • Slowly add a solution of 3.2 g of sodium hydroxide in 50 mL of water over 30 minutes.

    • Stir the mixture at room temperature for 12 hours.

    • Filter the resulting solid, wash with 25 mL of water, and dry at 40 °C to yield (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[5]

  • Alternative Purification:

    • Dissolve the crude product in a solution of 4 g of NaOH in 10 mL of H2O and 40 mL of 2-propanol and reflux for 3 hours.

    • Concentrate the mixture in vacuo to remove the 2-propanol.

    • Redissolve the residue in 50 mL of ethyl acetate and 20 mL of H2O and stir for 20 minutes.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with 10 mL of water and 10 mL of brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the purified product.[2]

HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and other related impurities in Cetirizine or Levocetirizine.

Chromatographic Conditions:

ParameterCondition
Column Kinetex biphenyl (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A 0.05 M Sodium Dihydrogen Phosphate in water, pH adjusted to 3.8
Mobile Phase B Acetonitrile
Gradient 0 min: 80% A, 20% B70 min: 75% A, 25% B80 min: 70% A, 30% B90 min: 70% A, 30% B100 min: 60% A, 40% B110 min: 60% A, 40% B115 min: 30% A, 70% B125 min: 30% A, 70% B130 min: 80% A, 20% B140 min: 80% A, 20% B
Flow Rate 1.5 mL/min
Column Temperature 45°C
Detection Wavelength 230 nm
Injection Volume 50 µL

Sample Preparation:

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 67:33 (v/v) ratio.[6]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

  • Test Solution: Accurately weigh and dissolve the Cetirizine or Levocetirizine API in the diluent to obtain a concentration of approximately 1 mg/mL.

Data Presentation

The following table summarizes potential impurities related to Cetirizine and Levocetirizine, including the reference standard.

Impurity NameStructure (if available)Relationship to API
This compoundC17H19ClN2Precursor and potential process-related impurity
Cetirizine EP Impurity ENot specifiedProcess-related or degradation product
Levocetirizine Amide ImpurityC21H26ClN3O2Process-related or degradation product
4-ChlorobenzophenoneC13H9ClOStarting material and potential impurity
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazineC30H28Cl2N2Dimeric impurity
Levocetirizine N-OxideNot specifiedDegradation product

Relationship between Reference Standard and API Synthesis

The following diagram illustrates the position of this compound in the synthesis of Levocetirizine.

G Starting_Materials Starting Materials (e.g., 4-chlorobenzophenone) Intermediate This compound (Reference Standard) Starting_Materials->Intermediate Synthesis Levocetirizine Levocetirizine API Intermediate->Levocetirizine Further Reaction

Caption: Synthesis Pathway of Levocetirizine.

Conclusion

The use of this compound as a reference standard is essential for the accurate identification and quantification of process-related impurities in Cetirizine and Levocetirizine. The provided HPLC method and synthesis protocol offer a robust framework for quality control and regulatory compliance in the pharmaceutical industry. The detailed impurity profiling ensures the safety and efficacy of the final drug product.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von (R)-1-((4-Chlorphenyl)(phenyl)methyl)piperazin für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

(R)-1-((4-Chlorphenyl)(phenyl)methyl)piperazin ist eine chiral substituierte Piperazinverbindung. Die Analyse solcher Verbindungen mittels Gaschromatographie (GC) stellt oft eine Herausforderung dar, da ihre Polarität und ihr relativ hohes Molekulargewicht zu schlechter Peakform, geringer Flüchtigkeit und Adsorption an der Säule führen können.[1] Eine Derivatisierung ist daher ein entscheidender Schritt, um diese Moleküle für eine GC-Analyse zugänglich zu machen.[2] Durch die chemische Modifikation der reaktiven Aminogruppe im Piperazinring werden die Flüchtigkeit und die thermische Stabilität des Analyten erhöht, was zu einer verbesserten chromatographischen Leistung führt.[3]

Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung von (R)-1-((4-Chlorphenyl)(phenyl)methyl)piperazin mittels Acylierung mit Trifluoressigsäureanhydrid (TFAA).[4] Die resultierenden Trifluoracetylderivate sind thermisch stabiler und flüchtiger, was eine robuste und reproduzierbare quantitative Analyse mittels GC-Massenspektrometrie (GC-MS) ermöglicht.[5] Darüber hinaus wird ein Protokoll für die chirale Trennung der Enantiomere auf einer Cyclodextrin-basierten Kapillarsäule vorgestellt.

Derivatisierungsprotokoll: Trifluoracetylierung

Die Acylierung ist eine der am weitesten verbreiteten Methoden für die GC-Analyse von primären und sekundären Aminen.[3] Trifluoressigsäureanhydrid (TFAA) ist ein hochreaktives Acylierungsmittel, das stabile und flüchtige Derivate mit Alkoholen, Phenolen und Aminen bildet.[6]

Benötigte Materialien:

  • (R)-1-((4-Chlorphenyl)(phenyl)methyl)piperazin Standard

  • Trifluoressigsäureanhydrid (TFAA)

  • Lösungsmittel (z.B. Ethylacetat, Dichlormethan, Toluol), wasserfrei

  • Base/Säurefänger (z.B. Pyridin oder Triethylamin), optional[7]

  • Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Pipetten und Spritzen

  • Vortexmischer

  • Stickstoff zum Einengen

Experimenteller Ablauf:

  • Probenvorbereitung: Eine bekannte Menge des (R)-1-((4-Chlorphenyl)(phenyl)methyl)piperazin-Standards wird in einem geeigneten aprotischen Lösungsmittel wie Ethylacetat oder Dichlormethan gelöst, um eine Stammlösung (z.B. 1 mg/mL) herzustellen.

  • Derivatisierungsreaktion:

    • 100 µL der Probenlösung werden in ein Reaktionsgefäß pipettiert.

    • Die Lösung wird unter einem sanften Stickstoffstrom zur Trockne eingedampft.

    • Dem trockenen Rückstand werden 100 µL wasserfreies Ethylacetat und 50 µL Trifluoressigsäureanhydrid (TFAA) zugegeben.[8] Die Verwendung eines Überschusses an Derivatisierungsreagenz wird empfohlen.

    • Das Gefäß wird fest verschlossen und gut durchmischt (gevortext).

    • Die Reaktion wird für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubiert.[8] Die genauen Reaktionszeiten und -temperaturen können je nach Analyt variieren und müssen möglicherweise optimiert werden.[6]

  • Aufarbeitung:

    • Nach der Reaktion wird die Probe auf Raumtemperatur abgekühlt.

    • Das überschüssige Reagenz und das Lösungsmittel werden unter einem sanften Stickstoffstrom entfernt.

    • Der derivatisierte Rückstand wird in einer definierten Menge (z.B. 200 µL) eines geeigneten Lösungsmittels (z.B. Ethylacetat) rekonstituiert.

    • Diese Lösung ist nun bereit für die Injektion in das GC-MS-System.

Logischer Arbeitsablauf der Derivatisierung

A Probenvorbereitung: Lösen der Substanz B Einengen zur Trockne (N2-Strom) A->B C Zugabe von Lösungsmittel und TFAA B->C D Reaktion (60°C, 30 min) C->D E Einengen zur Trockne (N2-Strom) D->E F Rekonstitution in bekanntem Volumen E->F G Analyse mittels GC-MS F->G

Abbildung 1: Schematischer Arbeitsablauf für die Trifluoracetyl-Derivatisierung.

GC-MS Analyse (Achirale Trennung)

Geräteparameter:

  • Gaschromatograph: Agilent 7890B GC oder äquivalent

  • Massenspektrometer: Agilent 5977A MSD oder äquivalent

  • Säule: HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalente unpolare Säule

  • Trägergas: Helium, konstante Flussrate von 1.2 mL/min

  • Injektor: Split/Splitless, Injektortemperatur: 280 °C, Split-Verhältnis: 20:1, Injektionsvolumen: 1 µL

  • Ofenprogramm:

    • Starttemperatur: 150 °C, Haltezeit: 1 min

    • Rampe 1: 15 °C/min bis 300 °C

    • Haltezeit: 5 min bei 300 °C

  • MS-Parameter:

    • Transferlinien-Temperatur: 290 °C

    • Ionenquellentemperatur: 230 °C

    • Ionisierungsenergie: 70 eV (Elektronenstoßionisation, EI)

    • Scan-Modus: Full Scan (m/z 50-550) oder Selected Ion Monitoring (SIM) für quantitative Analysen

Quantitative Daten (Beispiel)

Die folgende Tabelle zeigt beispielhafte quantitative Daten für die Analyse des TFA-Derivats von (R)-1-((4-Chlorphenyl)(phenyl)methyl)piperazin. Diese Werte dienen als Richtlinie und müssen für jedes spezifische System validiert werden.[9]

ParameterWert
Retentionszeit (t R )ca. 12.5 min
Nachweisgrenze (LOD)0.01 µg/mL[10]
Bestimmungsgrenze (LOQ)0.03 µg/mL[10]
Linearitätsbereich0.05 - 10 µg/mL[9]
Korrelationskoeffizient (r²)> 0.998[11]

Tabelle 1: Beispielhafte quantitative Parameter für die achirale GC-MS-Analyse.

Chirale GC-MS Analyse

Für die Trennung der Enantiomere nach der Derivatisierung wird eine chirale stationäre Phase benötigt. Cyclodextrin-basierte Säulen sind für die gaschromatographische Enantiomerentrennung weit verbreitet.[2][12]

Geräteparameter:

  • Gaschromatograph/Massenspektrometer: Wie oben

  • Säule: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder eine äquivalente chirale Säule auf Cyclodextrin-Basis.[13]

  • Trägergas: Helium, konstante lineare Geschwindigkeit von 40 cm/s[2]

  • Injektor: Wie oben

  • Ofenprogramm:

    • Starttemperatur: 100 °C, Haltezeit: 1 min

    • Rampe 1: 2 °C/min bis 220 °C[13]

    • Haltezeit: 10 min bei 220 °C

  • MS-Parameter: Wie oben

Experimenteller Arbeitsablauf für die GC-Analyse

cluster_achiral Achirale Analyse cluster_chiral Chirale Analyse A Injektion der derivatisierten Probe B Trennung auf HP-5ms Säule A->B C Detektion mittels MS B->C D Quantifizierung des Analyten C->D E Injektion der derivatisierten Probe F Trennung auf Rt-βDEXse Säule E->F G Detektion mittels MS F->G H Quantifizierung der Enantiomere G->H

Abbildung 2: Arbeitsabläufe für die achirale und chirale GC-MS-Analyse.

Quantitative Daten der chiralen Trennung (Beispiel)

Die folgende Tabelle zeigt beispielhafte Daten für die chirale Trennung der TFA-derivatisierten Enantiomere.

Parameter(R)-Enantiomer(S)-Enantiomer
Retentionszeit (t R )ca. 42.1 minca. 42.8 min
Auflösung (R s )\multicolumn{2}{c}{> 1.5}
Nachweisgrenze (LOD)0.015 µg/mL0.015 µg/mL
Bestimmungsgrenze (LOQ)0.05 µg/mL0.05 µg/mL
Linearitätsbereich0.05 - 5 µg/mL0.05 - 5 µg/mL
Korrelationskoeffizient (r²)> 0.997> 0.997

Tabelle 2: Beispielhafte quantitative Parameter für die chirale GC-MS-Analyse.

Zusammenfassung

Die hier beschriebene Methode der Trifluoracetylierung ermöglicht eine zuverlässige Analyse von (R)-1-((4-Chlorphenyl)(phenyl)methyl)piperazin mittels Gaschromatographie. Die Derivatisierung verbessert die Flüchtigkeit und die chromatographischen Eigenschaften des Analyten signifikant. Die Verwendung einer Standard-HP-5ms-Säule erlaubt eine quantitative Bestimmung der Gesamtkonzentration, während eine chirale Cyclodextrin-Säule die Trennung und Quantifizierung der einzelnen Enantiomere ermöglicht. Die vorgestellten Protokolle und Parameter dienen als Ausgangspunkt und sollten für die spezifischen Laborbedingungen und Geräte validiert werden, um optimale Ergebnisse zu gewährleisten.

References

Application of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral piperazine derivative that serves as a crucial intermediate in the synthesis of Levocetirizine, a potent and selective third-generation histamine H1 receptor antagonist. While the primary application of this compound is as a building block for Levocetirizine, its inherent structural features present opportunities for its use as a scaffold in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this compound and its derivatives.

Overview of Medicinal Chemistry Applications

The core application of this compound lies in its role as the key chiral intermediate for the synthesis of Levocetirizine, the active (R)-enantiomer of cetirizine.[1] Levocetirizine is a non-sedating antihistamine used for the treatment of various allergic conditions, including allergic rhinitis and chronic idiopathic urticaria.

Beyond its established role in Levocetirizine synthesis, the this compound scaffold has been utilized as a starting point for the design and synthesis of novel compounds with potential anti-allergic and other therapeutic activities. Studies have shown that derivatives of this compound can exhibit significant effects on allergic asthma and allergic itching, with some demonstrating more potent activity than Levocetirizine itself.[1] This suggests that the core structure is a valuable pharmacophore for the development of new anti-allergic agents.

Physicochemical Properties

PropertyValueReference
CAS Number 300543-56-0[1]
Molecular Formula C₁₇H₁₉ClN₂[1]
Molecular Weight 286.8 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in chloroform, methanol, and dichloromethane. Slightly soluble in water.[1]
Storage Store at 2-8°C, protected from light and moisture.

Synthesis of Levocetirizine

The primary application of this compound is in the synthesis of Levocetirizine. The general synthetic route involves the N-alkylation of the piperazine ring with a suitable 2-carbon electrophile containing a carboxylic acid or a precursor group.

Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C N-Alkylation A->C B 2-(2-Chloroethoxy)acetic acid derivative (e.g., sodium salt) B->C D Levocetirizine C->D Hydrolysis (if necessary)

Caption: Synthesis of Levocetirizine.

Biological Activity and Quantitative Data

While this compound itself is primarily an intermediate, its structural analog, Levocetirizine, is a potent histamine H1 receptor antagonist. The following table summarizes the binding affinity of Levocetirizine and its racemic mixture, Cetirizine.

CompoundReceptorKᵢ (nM)Reference
LevocetirizineHistamine H13[2]
CetirizineHistamine H16[2]
DextrocetirizineHistamine H1100[2]

Studies on novel derivatives of this compound have shown promising in vivo anti-allergic activities. For instance, certain derivatives have demonstrated stronger potency against allergic asthma and allergic itching than the positive control drug, Levocetirizine.[1] This highlights the potential of the scaffold for developing new chemical entities with improved therapeutic profiles.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the medicinal chemistry applications of this compound and its derivatives.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.

Materials:

  • Membranes: Human recombinant histamine H1 receptor expressed in HEK293 or CHO cells.

  • Radioligand: [³H]-Pyrilamine (Mepyramine) (Specific Activity: 20-30 Ci/mmol).

  • Non-specific Ligand: Mianserin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound or its derivatives dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Pyrilamine (at a concentration near its Kd), and 100 µL of membrane preparation (10-20 µg protein/well).

    • Non-specific Binding (NSB): 50 µL of Mianserin (10 µM), 50 µL of [³H]-Pyrilamine, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of test compound dilution, 50 µL of [³H]-Pyrilamine, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Incubate membranes, radioligand, and test compound in 96-well plate A->C B Prepare H1 receptor membranes and radioligand B->C D Filter through glass fiber filters C->D E Add scintillation cocktail and count radioactivity D->E F Calculate IC50 and Ki values E->F Allergic_Rhinitis_Model cluster_sensitization Sensitization Phase (Days 0 & 7) cluster_treatment Treatment Phase (Days 14-21) cluster_challenge Challenge & Evaluation (Day 21) A i.p. injection of OVA + Alum B Oral administration of Test Compound/Vehicle/Control A->B C Intranasal OVA challenge B->C D Observe and count allergic symptoms C->D H1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Antagonist This compound Derivative (e.g., Levocetirizine) Antagonist->H1R Blocks Gq11 Gq/11 protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release (from ER) IP3->Ca PKC Protein Kinase C (PKC) activation DAG->PKC Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca->Response PKC->Response

References

Application Notes & Protocols: Synthesis and Evaluation of Novel Anti-Allergic Agents from (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a critical chiral intermediate in the synthesis of levocetirizine, the active R-enantiomer of the second-generation antihistamine, cetirizine.[1][2][3] Its core structure serves as a versatile scaffold for the development of novel anti-allergic agents. By modifying the unsubstituted secondary amine of the piperazine ring, new derivatives can be synthesized with the potential for enhanced efficacy, selectivity, and improved pharmacological profiles.[4][5][6] These modifications aim to modulate the compound's interaction with the histamine H1 receptor and other targets involved in the allergic cascade, such as mast cells.

This document provides detailed protocols for the synthesis of novel analogues from this starting material and for their subsequent biological evaluation using standard in vitro assays.

Section 1: Synthesis of Novel Piperazine Derivatives

The synthesis of novel agents from this compound is typically achieved via nucleophilic substitution at the secondary amine of the piperazine ring. This allows for the introduction of a wide variety of functional groups. A general reaction involves the alkylation of the piperazine nitrogen with an appropriate electrophile, such as an alkyl halide or a molecule containing a good leaving group.

Experimental Workflow: Synthesis of Novel Analogues

G start Start: (R)-1-((4-chlorophenyl) (phenyl)methyl)piperazine reaction Nucleophilic Substitution (e.g., Reflux) start->reaction reagent Reagent (e.g., R-X) + Base in Solvent reagent->reaction workup Reaction Workup (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization product Final Product: Novel Piperazine Derivative characterization->product

Caption: General workflow for the synthesis of novel anti-allergic agents.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound, adapted from synthetic procedures for cetirizine and its analogues.[7][8][9]

Materials and Reagents:

  • This compound

  • Alkylating agent (e.g., methyl 2-(2-chloroethoxy)acetate or other suitable electrophile)

  • Anhydrous base (e.g., sodium carbonate, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, xylene, acetonitrile)

  • Reagents for workup and purification (e.g., water, brine, organic solvents, silica gel)

Procedure:

  • To a stirred suspension of anhydrous sodium carbonate (1.5 eq) in toluene, add this compound (1.0 eq).

  • Add the alkylating agent (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated derivative.

  • (Optional-Hydrolysis): If the alkylating agent was an ester (e.g., methyl 2-(2-chloroethoxy)acetate), the resulting ester derivative can be saponified.[7] Dissolve the purified product in ethanol, add an aqueous solution of potassium hydroxide, and reflux for 2-4 hours. After cooling, acidify with HCl to precipitate the carboxylic acid product.

Section 2: Biological Evaluation Protocols

To assess the anti-allergic potential of the newly synthesized compounds, two primary in vitro assays are recommended: a histamine H1 receptor binding assay to determine affinity for the primary target, and a mast cell stabilization assay to evaluate the ability to inhibit the release of inflammatory mediators.

Protocol 2.1: In Vitro Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.[10][11][12]

Experimental Workflow: H1 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing H1R) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]mepyramine) & Test Compounds prep_ligands->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_ic50 Generate Competition Curve & Determine IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki result Result: Binding Affinity (Ki) calc_ki->result

Caption: Workflow for the histamine H1 receptor competitive binding assay.

Materials and Reagents:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293) expressing the human histamine H1 receptor.[10]

  • Radioligand: [3H]mepyramine (Specific Activity ~20-30 Ci/mmol).[10]

  • Test Compounds: Newly synthesized piperazine derivatives.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]

  • Non-specific Binding Control: 10 µM Mianserin.[11]

  • Equipment: 96-well plates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: H1R membranes, [3H]mepyramine (at a concentration near its Kd, ~1-5 nM), and assay buffer.[10]

    • Non-specific Binding: H1R membranes, [3H]mepyramine, and 10 µM mianserin.[10]

    • Competition Binding: H1R membranes, [3H]mepyramine, and varying concentrations of the test compound.

  • Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.[10]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Protocol 2.2: In Vitro Mast Cell Stabilization Assay

This assay evaluates a compound's ability to inhibit the degranulation of mast cells, a key event in the allergic response.[13][14] The release of β-hexosaminidase, an enzyme co-localized with histamine in mast cell granules, is measured as an index of degranulation.[14]

Experimental Workflow: Mast Cell Stabilization Assay

G culture Culture & Sensitize Cells (RBL-2H3 + Anti-DNP IgE) wash Wash Cells to Remove Unbound IgE culture->wash treat Pre-incubate with Test Compound wash->treat induce Induce Degranulation (Add Antigen DNP-BSA) treat->induce collect Collect Supernatant induce->collect measure Measure β-hexosaminidase Activity (Enzymatic Assay) collect->measure analyze Calculate % Inhibition of Degranulation measure->analyze result Result: Mast Cell Stabilizing Activity analyze->result G cluster_membrane Cell Membrane cluster_cytosol Intracellular Space H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Antagonist Novel Agent (Antagonist) Antagonist->H1R Binds & Blocks Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (Inflammation, Smooth Muscle Contraction, etc.) Ca->Response PKC->Response

References

Troubleshooting & Optimization

Improving yield and purity of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a key intermediate for Levocetirizine.[1][2]

Synthesis and Resolution Workflow

The overall process involves the synthesis of the racemic compound followed by chiral resolution to isolate the desired (R)-enantiomer.

G Overall Synthesis Workflow cluster_0 Racemate Synthesis cluster_1 Chiral Resolution & Purification A Starting Materials (e.g., 4-Chlorobenzhydryl Chloride) C Condensation Reaction A->C B Piperazine B->C D Racemic (±)-piperazine Intermediate C->D F Diastereomeric Salt Crystallization D->F Input to Resolution E Chiral Resolving Agent (e.g., N-acetyl-L-phenylalanine) E->F G Isolation of (R)-enantiomer salt F->G Selective Precipitation H Base Treatment G->H I Final Product: (R)-piperazine H->I

Caption: General workflow for the synthesis and resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound? A1: It is a critical intermediate in the synthesis of Levocetirizine, which is the active (R)-enantiomer of the antihistamine Cetirizine.[1][2]

Q2: What is the most common strategy for obtaining the optically pure (R)-enantiomer? A2: The most prevalent method is the synthesis of the racemic mixture, (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, followed by chiral resolution. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-L-phenylalanine, allowing for the selective crystallization of the desired (R)-enantiomer salt.[2]

Q3: What are some common impurities to watch for? A3: A common impurity is the bis-alkylated product, 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine, formed by the reaction of the starting material at both nitrogen atoms of the piperazine ring.[3] Unreacted starting materials and residual resolving agent can also be present. Nitrosamine impurities, such as (R)-1-((4-chlorophenyl)(phenyl)methyl)-4-nitrosopiperazine, are also potential process-related impurities that require monitoring.[4]

Troubleshooting Guide

Problem Area 1: Low Yield in Racemate Synthesis

Q: My initial condensation reaction to form the racemic mixture has a low yield. What are the common causes and solutions?

Possible Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. One protocol suggests refluxing in toluene for up to 12 hours.[5]
Side Reactions The formation of the bis-alkylated piperazine impurity is a primary cause of yield loss.[3] Use a molar excess of piperazine relative to the 4-chlorobenzhydryl chloride to favor the mono-alkylation product.
Product Loss During Workup The product is a base. During aqueous workup, ensure the pH is appropriately adjusted to minimize its solubility in the aqueous phase before extraction. Multiple extractions with a suitable organic solvent (e.g., toluene, ethyl acetate) will maximize recovery from the aqueous layer.[6]
Poor Reagent Quality Ensure the purity of starting materials, such as 4-chlorobenzhydryl chloride and piperazine. Impurities can lead to competing side reactions.
Problem Area 2: Inefficient Chiral Resolution

Q: I'm struggling with the chiral resolution step. Either nothing crystallizes, or the resulting enantiomeric excess (%ee) is low.

G Troubleshooting Chiral Resolution A Problem: Poor Chiral Resolution B No Crystallization or 'Oiling Out' A->B C Low Enantiomeric Excess (%ee) A->C D Check Solvent System B->D Solvent polarity may be incorrect E Adjust Cooling Rate B->E Rapid cooling prevents crystal lattice formation H Consider Seed Crystals B->H C->E F Optimize Stoichiometry C->F Ratio of racemate to resolving agent is critical G Perform Recrystallization C->G Purifies the diastereomeric salt

Caption: Decision tree for troubleshooting common issues in diastereomeric salt crystallization.

Issue Possible Cause Troubleshooting Action
No Crystallization Inappropriate Solvent: The solubility of the diastereomeric salts is critical. The ideal solvent should dissolve both salts when heated but allow the desired salt to precipitate upon cooling. A mixture of acetone and water is commonly used.[2] If the salt is too soluble, try a less polar solvent; if it's insoluble, use a more polar one.[7]
"Oiling Out" High Concentration / Rapid Cooling: The salt is separating as a liquid instead of a solid. Try diluting the solution or cooling it much more slowly to encourage proper crystal formation. Scratching the inside of the flask or adding seed crystals can help initiate crystallization.[7]
Low Yield of Desired Salt Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic mixture significantly impacts yield. Experiment with slight variations around the commonly cited ratios (e.g., 1:0.72 of racemate to N-acetyl-L-phenylalanine).[2]
Low Enantiomeric Excess (%ee) Incomplete Separation: The unwanted diastereomer may be co-precipitating. Perform a recrystallization of the filtered salt. One patent describes dissolving the initial salt in an acetone/water mixture at 60°C, cooling, and stirring for several hours to significantly boost optical purity from ~90% to >99%.[2]
Insufficient Equilibration: Allow sufficient time for the diastereomeric salt solution to equilibrate. Stirring the mixture at a controlled temperature (e.g., 35°C or room temperature) for several hours (5-12 hours) before filtration is crucial for achieving high optical purity.[2]

Data & Protocols

Comparative Data on Chiral Resolution

The choice of solvent and stoichiometry can significantly impact the outcome of the resolution.

Racemate (g) Resolving Agent (g) (N-acetyl-L-phenylalanine)Solvent System Conditions Yield of Salt (%) Optical Purity (%) Reference
107.250 mL Acetone / 2.5 mL WaterStir at 35°C for 5 hours7090.9[2]
Above Salt-150 mL Acetone / 1.5 mL WaterRecrystallize88 (of salt)99.2 [2]
1014.5100 mL AcetoneCool to RT, stir 12 hours5485.3[2]
107.250 mL Acetone / 2.5 mL WaterCool to RT, stir 3 hours6089.1[2]

Note: Yields and purities are highly dependent on specific experimental execution.

Key Experimental Protocols

Protocol 1: Chiral Resolution & Purification This protocol is adapted from a patented method demonstrating high optical purity.[2]

  • Salt Formation: In a suitable reactor, dissolve 10 g of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and 7.2 g of N-acetyl-L-phenylalanine in a mixture of 50 mL of acetone and 2.5 mL of water at 60°C.

  • Crystallization: Cool the solution and stir at 35°C for 5 hours.

  • First Filtration: Filter the resulting solid, wash it with 25 mL of acetone, and dry at 40°C. This yields the initial (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.

  • Recrystallization (Purity Enhancement): Dissolve the obtained salt (e.g., 8 g) in a mixture of 150 mL of acetone and 1.5 mL of water at 60°C. Slowly cool to room temperature and continue stirring for 3 hours.

  • Second Filtration: Filter the recrystallized solid, wash with 20 mL of acetone, and dry at 40°C to obtain the purified salt with high optical purity (>99%).

  • Liberation of Free Base: Suspend the purified salt (e.g., 20 g) in 200 mL of water. Slowly add a solution of 3.2 g of sodium hydroxide in 50 mL of water over 30 minutes.

  • Final Isolation: Stir the mixture at room temperature for 12 hours. The product will precipitate. Filter the solid, wash with 25 mL of water, and dry at 40°C to obtain the final (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine product.[2] This step should yield a product with an optical purity of >99.5%.[2]

References

Optimization of reaction conditions for synthesizing (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this synthesis. This chiral amine is a crucial intermediate in the production of various pharmaceuticals, most notably Levocetirizine.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound involve the reaction of (R)-(4-chlorophenyl)(phenyl)methanamine with a piperazine precursor. One widely used approach is the cyclization with an N,N-bis(2-chloroethyl) derivative, such as N,N-bis(2-chloroethyl)-p-toluenesulfonamide, followed by deprotection.[2] Another common method involves the optical resolution of racemic (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine using a chiral acid like N-acetyl-L-phenylalanine.[4]

Q2: Why is the enantiomeric purity of this compound important?

A2: The stereochemistry of this compound is critical as it dictates the final stereochemistry of the active pharmaceutical ingredient (API) it is used to synthesize, such as Levocetirizine.[2][3] Levocetirizine is the active (R)-enantiomer of cetirizine, and its therapeutic efficacy is dependent on its specific stereoisomeric form.[1][2] Therefore, maintaining high optical purity (ideally >99% ee) throughout the synthesis is essential.[4][5][6]

Q3: What are typical yields and optical purities I can expect?

A3: With optimized protocols, it is possible to achieve high yields and excellent optical purity. For instance, the resolution of the racemic mixture with N-acetyl-L-phenylalanine followed by basification can yield the final product with an optical purity of 99.5% and a chemical yield of 99%.[4] Direct synthesis routes have also reported high yields, in some cases around 60-92%.[5][7]

Troubleshooting Guide

Issue 1: Low reaction yield.

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can be attributed to several factors:

    • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Reaction times can vary, with some protocols suggesting refluxing for 3 to 8 hours.[1][2][5]

    • Suboptimal Temperature: The reaction temperature is crucial. Some protocols specify heating to reflux at temperatures around 80-85°C or 105-110°C, depending on the solvent and reagents used.[1][2] Ensure your reaction is maintained at the optimal temperature.

    • Base Selection: The choice and amount of base can significantly impact the yield. Sodium hydroxide and diisopropylethylamine are commonly used.[1][2][5] Ensure the base is of good quality and used in the correct stoichiometric amount.

    • Purification Losses: Significant loss of product can occur during the workup and purification steps. Optimize extraction and crystallization procedures to minimize these losses. For example, careful pH adjustment during aqueous workup is critical.[5]

Issue 2: Formation of 1,4-disubstituted piperazine byproduct.

  • Question: I am observing the formation of a significant amount of 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine. How can I minimize this side reaction?

  • Answer: The formation of the disubstituted byproduct is a common issue in piperazine chemistry.[8] To favor mono-substitution:

    • Control Stoichiometry: Using a large excess of piperazine or a mono-protected piperazine derivative (e.g., N-Boc-piperazine) can effectively prevent the second substitution.[8]

    • Slow Addition of Electrophile: Adding the electrophile (e.g., (R)-(4-chlorophenyl)(phenyl)methyl chloride) slowly and at a controlled, often lower, temperature can help minimize the formation of the disubstituted product.[8]

Issue 3: Low enantiomeric excess (ee).

  • Question: The optical purity of my final product is below the desired >99% ee. What steps can I take to improve it?

  • Answer: Achieving high enantiomeric excess is critical for this synthesis.

    • Purity of Chiral Starting Material: Ensure the starting material, (R)-(4-chlorophenyl)(phenyl)methanamine, has a high optical purity.[2] The chirality of the final product is directly dependent on the starting material.

    • Recrystallization: If you are performing a resolution of a racemic mixture, multiple recrystallizations of the diastereomeric salt can enhance the optical purity.[4] For instance, recrystallizing the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt can increase the optical purity from ~90% to over 99%.[4]

    • Avoid Racemization: Ensure that the reaction and workup conditions (e.g., harsh pH or high temperatures for extended periods) do not cause racemization of the chiral center.

Data Presentation

Table 1: Comparison of Reaction Conditions for Synthesis via Optical Resolution [4]

ParameterCondition 1Condition 2Condition 3
Resolving Agent N-acetyl-L-phenylalanineN-acetyl-L-phenylalanineN-acetyl-L-phenylalanine
Solvent AcetoneAcetone/Water (20:1)Acetone/Water (20:1)
Temperature (°C) 60, then RT60, then 3560, then RT
Stirring Time (h) 1253
Yield of Salt (%) 547060
Optical Purity of Salt (%) 85.390.989.1
Final Yield after basification (%) --90
Final Optical Purity (%) --99.2

Table 2: Example of a Direct Synthesis Protocol Overview [2][5]

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Optical Purity (%)
Cyclization (R)-4-chlorobenzhydrylamine, N,N-bis(2-chloroethyl)-p-toluenesulfonamide, DiisopropylethylamineToluene105-1108--
Hydrolysis Intermediate from cyclization, NaOHIsopropyl alcohol, WaterReflux3-3.5~60>99

Experimental Protocols

Protocol 1: Synthesis via Optical Resolution of Racemic Piperazine [4]

  • Salt Formation: Dissolve 10 g of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine and 7.2 g of N-acetyl-L-phenylalanine in a mixture of 50 ml of acetone and 2.5 ml of water at 60 °C.

  • Crystallization: Stir the solution at 35 °C for 5 hours.

  • Filtration: Filter the recrystallized solid, wash it with 25 ml of acetone, and dry at 40 °C to obtain the (R)-(-)-1-((4-chlorophenyl)(phenyl)methyl)piperazine N-acetyl-L-phenylalanine salt.

  • Recrystallization (Optional for higher purity): Dissolve the obtained salt in a mixture of acetone and water at 60°C, then cool to room temperature and stir for 3 hours to induce recrystallization.

  • Basification: Suspend 20 g of the purified salt in 200 ml of water. Slowly add a solution of 3.2 g of sodium hydroxide in 50 ml of water over 30 minutes.

  • Isolation: Stir the mixture at room temperature for 12 hours. Filter the recrystallized solid, wash with 25 ml of water, and dry at 40 °C to obtain this compound.

Protocol 2: Direct Synthesis from Chiral Amine [2]

  • Reaction Setup: To a reaction vessel, add 200g of toluene, 100g of diisopropylethylamine, and 70g of N,N-bis(2-chloroethyl)-p-toluenesulfonamide.

  • Addition of Amine: Stir the mixture and slowly add 35.2g of (R)-4-chlorobenzhydrylamine.

  • Cyclization: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 8 hours.

  • Workup: After the reaction is complete, concentrate the toluene under reduced pressure.

  • Hydrolysis: Add 100g of methanol and reflux for 1 hour. Concentrate the methanol and diisopropylethylamine under reduced pressure at 40-45°C to obtain the intermediate. Mix the crude intermediate with 100 ml of 2-propanol, 25 ml of water, and 13.5 g of sodium hydroxide. Reflux the mixture for 3.5 hours.

  • Extraction and Isolation: Concentrate the mixture to remove 2-propanol. Redissolve the residue in toluene and water. Separate the organic layer, wash with water, and extract with 2M HCl. Basify the aqueous layer to pH 8-9 and extract with toluene. The organic layer is then washed, dried, and concentrated to yield the final product.[5]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Optical Resolution cluster_route2 Route 2: Direct Synthesis racemic Racemic Piperazine salt Diastereomeric Salt Formation racemic->salt chiral_amine (R)-4-chlorobenzhydrylamine chiral_acid Chiral Acid (e.g., N-acetyl-L-phenylalanine) chiral_acid->salt recryst Recrystallization for Optical Purity Enhancement salt->recryst basification Basification recryst->basification base Base (e.g., NaOH) base->basification hydrolysis Hydrolysis product (R)-1-((4-chlorophenyl) (phenyl)methyl)piperazine basification->product cyclization Cyclization chiral_amine->cyclization piperazine_precursor Piperazine Precursor (e.g., N,N-bis(2-chloroethyl) -p-toluenesulfonamide) piperazine_precursor->cyclization cyclization->hydrolysis hydrolysis->product base2 Base (e.g., DIPEA, NaOH) base2->cyclization

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield byproduct Disubstituted Byproduct start->byproduct low_ee Low Enantiomeric Excess start->low_ee check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion optimize_temp Optimize Temperature low_yield->optimize_temp check_base Verify Base Quality/Amount low_yield->check_base optimize_workup Optimize Purification low_yield->optimize_workup control_stoich Control Stoichiometry byproduct->control_stoich slow_addition Slow Reagent Addition byproduct->slow_addition check_sm_purity Check Starting Material Purity low_ee->check_sm_purity recrystallize Perform Recrystallization low_ee->recrystallize solution1 Increase reaction time or temperature. check_completion->solution1 solution2 Adjust temperature as per validated protocols. optimize_temp->solution2 solution3 Use fresh, correct amount of base. check_base->solution3 solution4 Refine extraction and crystallization steps. optimize_workup->solution4 solution5 Use excess piperazine or mono-protected piperazine. control_stoich->solution5 solution6 Add electrophile slowly at low temperature. slow_addition->solution6 solution7 Ensure high optical purity of chiral amine. check_sm_purity->solution7 solution8 Recrystallize diastereomeric salt multiple times. recrystallize->solution8

Caption: Troubleshooting guide for common synthesis issues.

References

Identification of synthesis byproducts of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Monosubstituted Product

Question: My reaction is producing a low yield of this compound, with a significant amount of a higher molecular weight byproduct. How can I improve the yield of the desired product?

Answer: Low yields of the monosubstituted product are often due to the formation of the 1,4-disubstituted piperazine byproduct, 1,4-bis[((4-chlorophenyl)(phenyl)methyl)]piperazine.[1] This occurs because the second nitrogen in the piperazine ring can also react with the alkylating agent.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Over-alkylation (Disubstitution) Use a large excess of piperazine relative to the 4-chlorobenzhydryl chloride to statistically favor mono-alkylation.[2][3] A molar ratio of 5-10 equivalents of piperazine to 1 equivalent of the alkylating agent is a good starting point.
Reaction Conditions Control the reaction temperature. Running the reaction at a lower temperature can help to minimize the formation of the disubstituted byproduct.[4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the formation of the desired product is maximized.[3]
Choice of Base If a strong base is used, it can deprotonate the monosubstituted product, making it more nucleophilic and prone to a second alkylation. Consider using a milder base like potassium carbonate or sodium bicarbonate.[4]
Slow Addition of Alkylating Agent Add the 4-chlorobenzhydryl chloride solution dropwise to the piperazine solution. This maintains a low concentration of the electrophile, reducing the chance of disubstitution.[3]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Question: After purification, I still detect unreacted piperazine and/or 4-chlorobenzhydryl chloride in my product. How can I improve the conversion and purification?

Answer: Incomplete reaction or inefficient purification can lead to the presence of starting materials in your final product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Ensure the reaction goes to completion by monitoring it with TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature slightly. Ensure your reagents are of good quality and anhydrous, as moisture can interfere with the reaction.
Inefficient Purification Unreacted piperazine, being a base, can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl). The desired product, also a base, will also be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[5] 4-chlorobenzhydryl chloride can be removed by careful column chromatography.

Issue 3: Difficulty in Achieving High Enantiomeric Purity

Question: My product shows the presence of the (S)-enantiomer. How can I improve the enantiomeric purity of my this compound?

Answer: Achieving high enantiomeric purity is crucial. The presence of the undesired enantiomer can arise from the starting materials or racemization during the synthesis.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Racemic Starting Material If the synthesis starts from racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine, a chiral resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral acid, such as N-acetyl-L-phenylalanine, followed by fractional crystallization.[6]
Racemization While less common under standard N-alkylation conditions, harsh reaction conditions (e.g., very high temperatures or extreme pH) could potentially lead to some racemization. Ensure the reaction and work-up are performed under mild conditions.
Inaccurate Purity Assessment Use a suitable chiral analytical method, such as chiral HPLC or Capillary Electrophoresis (CE) with a cyclodextrin-based chiral selector, to accurately determine the enantiomeric purity.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproduct is the N,N'-disubstituted piperazine, 1,4-bis[((4-chlorophenyl)(phenyl)methyl)]piperazine .[1] This is formed by the reaction of the desired monosubstituted product with another molecule of the alkylating agent, 4-chlorobenzhydryl chloride. Other potential impurities include unreacted starting materials such as piperazine and 4-chlorobenzhydryl chloride.

Q2: Which analytical techniques are best for identifying and quantifying these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) is ideal for separating the desired product from byproducts and unreacted starting materials. A reversed-phase C18 column is often suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the byproducts, confirming their structures.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information about the desired product and any isolated byproducts, confirming their identity.[11][12]

  • Chiral HPLC is essential for determining the enantiomeric purity of the final product.[8]

Q3: How can I effectively remove the 1,4-disubstituted byproduct?

A3: The disubstituted byproduct is less polar than the monosubstituted product. Therefore, it can be effectively separated by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used for elution.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. 4-chlorobenzhydryl chloride is an alkylating agent and should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is essential. Piperazine can be corrosive and an irritant.[13] Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent quality.

Materials:

  • Piperazine

  • 4-chlorobenzhydryl chloride

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve a 10-fold molar excess of piperazine in toluene.

  • Add 2 equivalents of potassium carbonate to the mixture.

  • Slowly add a solution of 4-chlorobenzhydryl chloride (1 equivalent) in toluene to the piperazine mixture at room temperature with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Wash the filtrate with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated product.[14]

Protocol 2: Identification of Byproducts by LC-MS

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm and MS in positive ion mode

Procedure:

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in the mobile phase.

  • Inject the sample into the LC-MS system.

  • Analyze the resulting chromatogram and mass spectra. The desired product will have an [M+H]⁺ ion corresponding to its molecular weight (287.1 g/mol ). The major byproduct, 1,4-bis[((4-chlorophenyl)(phenyl)methyl)]piperazine, will have a significantly higher molecular weight.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products & Byproducts Piperazine Piperazine (excess) Reaction_Vessel Reaction Mixture Piperazine->Reaction_Vessel Alkyl_Halide 4-chlorobenzhydryl chloride Alkyl_Halide->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Completion Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Desired_Product This compound Chromatography->Desired_Product Purified Product Byproduct 1,4-Disubstituted Piperazine Chromatography->Byproduct Isolated Byproduct Starting_Materials Unreacted Starting Materials Chromatography->Starting_Materials Recovered Materials

Caption: Experimental workflow for the synthesis and purification.

Side_Reaction Piperazine Piperazine Mono_Substituted This compound (Desired Product) Piperazine->Mono_Substituted + Alkyl Halide Alkyl_Halide 4-chlorobenzhydryl chloride Di_Substituted 1,4-bis[((4-chlorophenyl)(phenyl)methyl)]piperazine (Byproduct) Mono_Substituted->Di_Substituted + Alkyl Halide (Side Reaction)

Caption: Main reaction pathway and the primary side reaction.

References

Technical Support Center: Purification of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most prevalent method for obtaining the desired (R)-enantiomer from a racemic mixture of 1-((4-chlorophenyl)(phenyl)methyl)piperazine is through classical resolution. This technique involves the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.

Q2: Which chiral resolving agents are typically used?

N-acetyl-L-phenylalanine is a commonly used chiral resolving agent for this purification.[1] The racemic mixture is reacted with the chiral acid to form two diastereomeric salts. Due to their different physical properties, these salts can be separated by crystallization.

Q3: What are the critical parameters to control during the diastereomeric salt crystallization?

Key parameters to control for successful separation include:

  • Solvent System: A mixture of acetone and water is frequently employed.[1]

  • Temperature: The initial dissolution is typically carried out at an elevated temperature (e.g., 60°C), followed by a controlled cooling and stirring period at a lower temperature (e.g., room temperature or 35°C) to induce crystallization of the desired diastereomeric salt.[1]

  • Stirring Time: Adequate stirring for several hours (e.g., 3 to 12 hours) is crucial for achieving equilibrium and maximizing the yield and purity of the crystallized salt.[1]

Q4: How is the pure (R)-enantiomer recovered from the diastereomeric salt?

After separating the desired diastereomeric salt by filtration, the pure this compound is liberated by treating the salt with a base, such as sodium hydroxide.[1][2] This is followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane, chloroform, or toluene) and subsequent crystallization of the free base.[1][2]

Q5: What are some common impurities that can be present?

Potential impurities include the undesired (S)-enantiomer, unreacted starting materials, and byproducts from the synthesis of the racemic mixture. One known impurity is 1,4-bis((4-chlorophenyl)phenylmethyl)piperazine.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Optical Purity Incomplete separation of diastereomeric salts.- Optimize the solvent composition and crystallization temperature. - Increase the stirring time during crystallization. - Perform a recrystallization of the diastereomeric salt to enhance optical purity.[1]
Low Yield - Suboptimal ratio of resolving agent to racemic mixture. - Inefficient crystallization or filtration. - Loss of product during extraction and washing steps.- Adjust the molar equivalents of the chiral resolving agent.[1] - Ensure slow and controlled cooling to promote crystal growth. - Minimize the volume of washing solvent to reduce product loss. - Optimize the pH during the base treatment and extraction steps.[2]
Product Fails to Crystallize - Solution is too dilute. - Presence of impurities inhibiting crystallization.- Concentrate the solution under reduced pressure. - Try seeding the solution with a small crystal of the desired product.[2] - Purify the crude product by another method (e.g., column chromatography) before attempting crystallization.
Oily Product Obtained Instead of Solid - Presence of residual solvent. - Impurities lowering the melting point.- Ensure the product is thoroughly dried under vacuum. - Attempt to triturate the oil with a non-polar solvent like hexane or heptane to induce solidification.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various purification protocols.

Table 1: Diastereomeric Salt Formation and Recrystallization

Resolving Agent Solvent System Yield (%) Optical Purity (%) Reference
N-acetyl-L-phenylalanineAcetone/Water7090.9[1]
N-acetyl-L-phenylalanineAcetone/Water6089.1[1]
N-acetyl-L-phenylalanineAcetone5485.3[1]
N-acetyl-L-phenylalanine (Recrystallized)Acetone/Water8899.2[1]

Table 2: Liberation of the Free Base

Starting Material Base Yield (%) Optical Purity (%) Reference
(R)-salt with N-acetyl-L-phenylalanineSodium Hydroxide9999.5[1]
(R)-salt with N-acetyl-L-phenylalanineSodium Hydroxide9099.2[1]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution and Recrystallization

This protocol is adapted from a patented method for preparing (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[1]

  • Dissolution: Dissolve 10 g of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and 7.2 g of N-acetyl-L-phenylalanine in a mixture of 50 ml of acetone and 2.5 ml of water at 60°C.

  • Crystallization: Stir the solution at 35°C for 5 hours.

  • Filtration and Washing: Filter the recrystallized solid, wash it with 25 ml of acetone.

  • Drying: Dry the solid at 40°C to obtain the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.

  • Recrystallization (Optional, for higher purity): Dissolve the obtained salt in a mixture of 150 ml of acetone and 1.5 ml of water at 60°C. Slowly cool to room temperature and stir for 3 hours. Filter, wash with 20 ml of acetone, and dry at 40°C.

Protocol 2: Liberation of the Free (R)-Enantiomer

This protocol describes the recovery of the free base from the diastereomeric salt.[1]

  • Suspension: Suspend 20 g of the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt in 200 ml of water.

  • Base Treatment: Slowly add a solution of 3.2 g of sodium hydroxide dissolved in 50 ml of water to the suspension over 30 minutes.

  • Stirring: Stir the mixture at room temperature for 12 hours.

  • Filtration and Washing: Filter the recrystallized solid and wash it with 25 ml of water.

  • Drying: Dry the solid at 40°C to obtain (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine as a white crystalline powder.

Visualizations

Purification_Workflow General Purification Workflow for this compound racemic_mixture Racemic (±)-Mixture diastereomeric_salts Formation of Diastereomeric Salts in Solution (e.g., Acetone/Water) racemic_mixture->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., N-acetyl-L-phenylalanine) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization (Controlled Cooling & Stirring) diastereomeric_salts->crystallization filtration1 Filtration crystallization->filtration1 r_salt (R)-Diastereomeric Salt (Solid) filtration1->r_salt Solid s_salt_solution (S)-Diastereomeric Salt (in Mother Liquor) filtration1->s_salt_solution Liquid base_treatment Base Treatment (e.g., NaOH) r_salt->base_treatment extraction Organic Extraction base_treatment->extraction drying Drying and Concentration extraction->drying pure_r_enantiomer Pure (R)-Enantiomer drying->pure_r_enantiomer

Caption: A flowchart illustrating the purification of the (R)-enantiomer.

Troubleshooting_Low_Purity Troubleshooting Low Optical Purity start Low Optical Purity Detected check_crystallization Review Crystallization Conditions start->check_crystallization optimize_solvent Optimize Solvent Ratio (e.g., Acetone:Water) check_crystallization->optimize_solvent optimize_temp Adjust Crystallization Temperature Profile check_crystallization->optimize_temp increase_stirring Increase Stirring Time check_crystallization->increase_stirring recrystallize Perform Recrystallization of the Diastereomeric Salt check_crystallization->recrystallize If initial optimization fails recheck_purity Re-evaluate Optical Purity optimize_solvent->recheck_purity optimize_temp->recheck_purity increase_stirring->recheck_purity recrystallize->recheck_purity

Caption: A decision tree for troubleshooting low optical purity.

References

Technical Support Center: Chiral HPLC Separation of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine and its S-enantiomer. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution between the enantiomers of 1-((4-chlorophenyl)(phenyl)methyl)piperazine?

Poor resolution in the chiral separation of this compound and its enantiomer can stem from several factors.[1][2] The most critical aspects to investigate are:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is paramount for achieving enantioselectivity. Polysaccharide-based columns are often a good starting point for piperazine derivatives.[3]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as any additives, significantly influence the separation.[4][5]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can impact resolution.[1]

  • Low Column Efficiency: A deteriorated or poorly packed column can lead to broad peaks that are difficult to resolve.

Q2: How does the mobile phase composition affect the separation?

The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the chiral stationary phase. For piperazine derivatives, which are basic compounds, the addition of a basic modifier like diethylamine (DEA) or ammonia to the mobile phase is often necessary to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support.[3] The choice and proportion of organic modifiers (e.g., alcohols like ethanol and isopropanol, or acetonitrile) in the mobile phase also directly impact retention times and selectivity.[4][5]

Q3: Which chiral stationary phases (CSPs) are recommended for separating 1-((4-chlorophenyl)(phenyl)methyl)piperazine enantiomers?

For the separation of piperazine derivatives and similar antihistamines, polysaccharide-based CSPs, particularly those with cellulose or amylose backbones, have proven effective.[3][6] Columns such as Chiralpak® IA, IB, IC, and ID are frequently used for screening and method development for this class of compounds.[3][4][5] The selection should be based on empirical screening to find the CSP that provides the best chiral recognition for the specific analyte.

Q4: What is the expected impact of temperature on the separation?

Generally, lower temperatures tend to enhance chiral recognition and improve resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[1] However, higher temperatures can sometimes lead to sharper peaks and better efficiency.[1] The effect of temperature is compound-dependent, and it is an important parameter to optimize during method development.[7][8] In some cases, an increase in temperature can surprisingly improve separation or even reverse the elution order of the enantiomers.[8]

Q5: My peaks are splitting. What could be the cause and how can I fix it?

Peak splitting in chiral HPLC can be attributed to several factors:

  • Column Contamination or Voids: Contamination at the head of the column or the formation of a void can disrupt the sample band, leading to split peaks.[9] Flushing the column or, if necessary, replacing it may resolve the issue.[10][11]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[12][13] It is always best to dissolve the sample in the mobile phase if possible.[12]

  • Co-elution with an Impurity: The split peak might actually be two closely eluting compounds.[9] To verify this, try altering the mobile phase composition or temperature to see if the two peaks resolve.

  • Autosampler Issues: A malfunctioning autosampler injection system can also lead to split peaks.[13]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Workflow:

G start Poor or No Resolution csp Verify CSP Selection start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase Appropriate CSP end_fail Consider Alternative Strategy csp->end_fail Inappropriate CSP temperature Optimize Temperature mobile_phase->temperature Partial Improvement end_success Resolution Achieved mobile_phase->end_success Significant Improvement column_health Check Column Health temperature->column_health Partial Improvement temperature->end_success Significant Improvement column_health->end_success Problem Solved column_health->end_fail Column Degraded

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:

  • Verify Chiral Stationary Phase (CSP) Selection:

    • Question: Is the chosen CSP suitable for your analyte?

    • Action: If you are not seeing any hint of separation, the chosen CSP may not be appropriate. Screen a few different polysaccharide-based columns (e.g., Chiralpak® IA, IC, ID) with different chiral selectors.[3][4]

    • Protocol: CSP Screening

      • Prepare a racemic standard of 1-((4-chlorophenyl)(phenyl)methyl)piperazine.

      • Select 2-3 different polysaccharide-based chiral columns.

      • For each column, start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.

      • Run the standard on each column and observe the chromatogram for any signs of peak separation or even a shoulder.

  • Optimize the Mobile Phase:

    • Question: Can the mobile phase composition be adjusted to improve selectivity?

    • Action: Systematically vary the type and concentration of the alcohol modifier and the basic additive.

    • Protocol: Mobile Phase Optimization

      • Modifier Type: If using isopropanol, try switching to ethanol or a combination of alcohols.

      • Modifier Concentration: Vary the alcohol concentration in 5% increments (e.g., 10%, 15%, 20%).

      • Additive Concentration: Adjust the DEA concentration (e.g., 0.05%, 0.1%, 0.2%).

  • Optimize Temperature:

    • Question: How does temperature influence the separation?

    • Action: Analyze the sample at different column temperatures.

    • Protocol: Temperature Optimization

      • Set the initial column temperature to 25°C.

      • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C).

      • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C).[1]

  • Check Column Health:

    • Question: Is the column performing efficiently?

    • Action: A loss of efficiency can lead to broad peaks and poor resolution. Check the column's theoretical plates with a standard compound. If the performance has degraded, try regenerating the column according to the manufacturer's instructions.[10][11]

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Troubleshooting Workflow:

G start Peak Tailing Observed overload Check for Column Overload start->overload mobile_phase Optimize Mobile Phase Additive overload->mobile_phase Not Overloaded end_success Symmetric Peaks overload->end_success Overload Corrected column_health Check Column Condition mobile_phase->column_health Tailing Persists mobile_phase->end_success Tailing Reduced column_health->end_success Column Regenerated end_fail Replace Column column_health->end_fail Column Degraded

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:

  • Rule out Column Overload:

    • Question: Is the sample concentration too high?

    • Action: Dilute the sample and reinject.

    • Protocol: Sample Dilution

      • Prepare a 1:10 and a 1:100 dilution of your sample.

      • Inject the diluted samples. If the peak shape improves significantly, the original sample was overloading the column.

  • Optimize Mobile Phase Additive:

    • Question: Are secondary interactions with the stationary phase causing tailing?

    • Action: For a basic compound like 1-((4-chlorophenyl)(phenyl)methyl)piperazine, insufficient basic additive can lead to interactions with acidic silanol groups on the silica support.

    • Protocol: Additive Optimization

      • Ensure a basic additive like DEA is present in the mobile phase.[3]

      • If already present, try slightly increasing the concentration (e.g., from 0.1% to 0.2%).

  • Check Column Condition:

    • Question: Is the column contaminated or has the packing bed settled?

    • Action: Contaminants can create active sites that cause tailing.

    • Protocol: Column Washing

      • Disconnect the column from the detector.

      • Consult the manufacturer's instructions for recommended washing solvents. For many polysaccharide-based columns, flushing with a stronger solvent like isopropanol or ethanol can remove contaminants.[10] For immobilized CSPs, stronger solvents like THF or DCM may be permissible.[10][11]

Data Summary Tables

Table 1: Influence of Mobile Phase Composition on Separation

ParameterVariationExpected Effect on Separation of Piperazine Enantiomers
Organic Modifier Increase in alcohol percentageDecrease in retention time; may increase or decrease resolution.
Change from Isopropanol to EthanolMay alter selectivity and resolution.
Basic Additive (DEA) Increase in concentrationImproved peak shape (less tailing); may slightly alter retention and selectivity.
Absence of additiveSignificant peak tailing and poor resolution likely.

Table 2: Influence of Chromatographic Conditions on Separation

ParameterVariationExpected Effect on Separation of Piperazine Enantiomers
Temperature DecreaseGenerally increases resolution, but may broaden peaks.[1]
IncreaseGenerally decreases retention time and sharpens peaks; can sometimes improve or worsen resolution.[1]
Flow Rate DecreaseMay increase resolution to a certain extent, but will increase run time.
IncreaseDecreases run time but may reduce resolution.

Experimental Protocols

Protocol 1: General Chiral HPLC Method for Screening

  • Compound: (R,S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

  • Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm)[3][6]

  • Mobile Phase: Acetonitrile/Methanol/DEA (90:10:0.1 v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 35°C[3]

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (e.g., 230 nm, based on the UV spectrum of the compound)

Protocol 2: Sample Preparation

  • Accurately weigh and dissolve the racemic standard or sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column frit blockage.[10]

References

Challenges in the industrial scale synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine. This critical intermediate in the production of Levocetirizine presents several challenges in achieving high yield and enantiomeric purity at scale. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired (R)-enantiomer

Q: We are experiencing a low overall yield of this compound. What are the potential causes and how can we improve it?

A: Low yields can stem from several factors depending on your synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. Ensure the reaction is stirred for a sufficient duration at the optimal temperature. For instance, in some methods, refluxing for 8 hours is necessary to drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: The temperature, solvent, or base used may not be ideal for the specific transformation.

    • Solution: Experiment with different solvent systems. For N-alkylation reactions, polar aprotic solvents like DMF can improve the solubility of reagents. Temperature is also a critical parameter; many N-alkylation reactions require heating to proceed at a reasonable rate.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Identify the major byproducts and adjust the reaction conditions to minimize their formation. For example, in the N-alkylation of piperazine, di-alkylation is a common side reaction. This can be mitigated by using an excess of piperazine relative to the alkylating agent or by the slow, controlled addition of the alkylating agent.

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, crystallization, or chromatography.

    • Solution: Optimize the work-up procedure. Ensure the pH is adjusted correctly during extractions to maximize the recovery of the amine product. For purification by crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.

Issue 2: Low Enantiomeric Purity/Excess (e.e.)

Q: The enantiomeric excess of our this compound is below the required specification. How can we improve the stereoselectivity?

A: Achieving high enantiomeric purity is a critical challenge. The approach to improving it depends on whether you are using a chiral resolution or an asymmetric synthesis route.

  • For Chiral Resolution Routes:

    • Incorrect Chiral Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts that have a significant difference in solubility.

      • Solution: Screen a variety of chiral resolving agents. For the resolution of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, N-acetyl-L-phenylalanine has been used with success.[2]

    • Suboptimal Crystallization Conditions: The solvent and temperature profile for the diastereomeric salt crystallization are crucial for achieving high diastereomeric purity.

      • Solution: Experiment with different solvent mixtures. For example, a mixture of acetone and water has been used for the crystallization of the N-acetyl-L-phenylalanine salt.[2] The cooling rate should also be carefully controlled to allow for selective crystallization of the desired diastereomer. Recrystallization of the diastereomeric salt can further enhance the optical purity.[2]

  • For Asymmetric Synthesis Routes:

    • Suboptimal Chiral Catalyst or Auxiliary: The chiral catalyst or auxiliary may not be providing sufficient stereocontrol.

      • Solution: Ensure the chiral catalyst or auxiliary is of high purity. The choice of the chiral auxiliary is critical; for instance, in asymmetric additions to imines, different sulfinamides can lead to vastly different enantioselectivities.

    • Incorrect Reaction Conditions: Temperature and the choice of reagents can have a profound impact on the stereochemical outcome.

      • Solution: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[3] The choice of Lewis acid in asymmetric additions is also critical and should be optimized.[3]

Issue 3: Formation of Impurities

Q: We are observing several impurities in our final product. What are the likely impurities and how can we minimize them?

A: The nature of impurities will depend on the synthetic route. However, some common impurities include:

  • (S)-enantiomer: The unwanted enantiomer is the most common impurity related to stereochemistry.

    • Solution: Improve the chiral resolution or the stereoselectivity of the asymmetric synthesis as described in the previous section.

  • Di-alkylation Product: In routes involving the N-alkylation of piperazine, the formation of 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine is a common issue.[4]

    • Solution: To favor mono-alkylation, use an excess of piperazine relative to the alkylating agent, add the alkylating agent slowly, or use a mono-protected piperazine derivative like N-Boc-piperazine.

  • Unreacted Starting Materials: Residual starting materials may be carried through to the final product.

    • Solution: Ensure the reaction goes to completion by monitoring it and adjusting the reaction time and temperature as needed. Optimize the purification process to effectively remove unreacted starting materials.

  • N-Nitroso Impurity: N-nitroso-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a potential impurity that can form in the presence of nitrosating agents.[5][6]

    • Solution: Avoid the use of reagents that can act as nitrosating agents, particularly in acidic conditions.

G

Frequently Asked Questions (FAQs)

Q1: What are the main industrial-scale synthetic routes to this compound?

A1: There are two primary approaches for the industrial-scale synthesis:

  • Chiral Resolution of the Racemic Mixture: This involves synthesizing the racemic compound, (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, and then separating the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-L-phenylalanine, followed by fractional crystallization.[2] The desired diastereomer is then isolated and treated with a base to liberate the free (R)-amine.[2]

  • Asymmetric Synthesis: This approach involves building the chiral center with the desired stereochemistry from the outset. A common method is the reaction of (R)-(4-chlorophenyl)(phenyl)methanamine with a suitable piperazine precursor or a reagent that forms the piperazine ring in situ.[7] This route avoids the loss of 50% of the material as the unwanted enantiomer, which is inherent in classical resolution.

G

Q2: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic techniques is essential:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress. A common mobile phase for related compounds is a mixture of hexane and ethyl acetate.[8]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of both chemical and enantiomeric purity.

    • Reverse-Phase HPLC: Used to determine the chemical purity and to quantify the starting materials, product, and any non-chiral impurities.

    • Chiral HPLC: Crucial for determining the enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating this class of compounds.

Q3: Are there any specific safety precautions to consider during the industrial-scale synthesis?

A3: Standard industrial chemical safety practices should be followed. Specific points to consider for this synthesis include:

  • Handling of Reagents: Many reagents used in organic synthesis are corrosive, flammable, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Some reaction steps, such as the addition of strong acids or bases, can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Pressure Build-up: Some reactions may generate gaseous byproducts. The reaction vessel should be appropriately vented.

Quantitative Data

The following tables summarize typical quantitative data reported in the literature for the synthesis of this compound.

Table 1: Chiral Resolution of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Resolving AgentSolventYield of Diastereomeric SaltOptical Purity of (R)-enantiomer after Base TreatmentReference
N-acetyl-L-phenylalanineAcetone/Water71%91.9%[2]
N-acetyl-L-phenylalanine (after recrystallization)Acetone/Water88%99.2%[2]

Table 2: Synthesis via Asymmetric Route

Reaction StepReagentsSolventYieldOptical PurityReference
Hydrolysis of a protected precursorSodium Hydroxide, Water, 2-PropanolEthyl Acetate60%99%[9]

Experimental Protocols

Protocol 1: Chiral Resolution using N-acetyl-L-phenylalanine

This protocol is adapted from a patented method.[2]

  • Salt Formation:

    • In a suitable reactor, dissolve 100 g of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine and 72 g of N-acetyl-L-phenylalanine in a mixture of 500 ml of acetone and 25 ml of water at 60 °C.

    • Slowly cool the solution to 35 °C and stir for 5 hours to allow for crystallization.

    • Filter the precipitated crystals, wash with 25 ml of acetone, and dry at 40 °C to obtain the (R)-(-)-1-((4-chlorophenyl)phenyl)methyl)piperazine N-acetyl-L-phenylalanine salt.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the obtained salt in a fresh mixture of acetone and water at 60 °C.

    • Slowly cool to room temperature and stir for 3 hours.

    • Filter the recrystallized solid, wash with acetone, and dry.

  • Liberation of the Free Base:

    • Suspend 20 g of the purified diastereomeric salt in 200 ml of water.

    • Slowly add a solution of 3.2 g of sodium hydroxide in 50 ml of water over 30 minutes.

    • Stir the suspension at room temperature for 12 hours.

    • Filter the recrystallized solid, wash with water, and dry at 40 °C to obtain (R)-(-)-1-((4-chlorophenyl)(phenyl)methyl)piperazine.

Protocol 2: A Step in an Asymmetric Synthesis Route (Hydrolysis)

This protocol is based on a published synthetic procedure.[9]

  • Hydrolysis:

    • In a reaction vessel, mix the crude protected this compound precursor with 100 ml of 2-propanol, 25 ml of water, and 13.5 g of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 3.5 hours.

    • Concentrate the mixture under vacuum to remove the 2-propanol.

    • Re-dissolve the residue in a mixture of 100 ml of toluene and 40 ml of water.

    • Stir the mixture for 45 minutes.

  • Work-up and Purification:

    • Separate the organic layer and wash it with 10 ml of water.

    • Extract the organic layer twice with 50 ml of 2M HCl.

    • Wash the combined aqueous layers with 25 ml of toluene.

    • Basify the aqueous layer to pH 8-9.

    • Extract the product with 100 ml of toluene.

    • Wash the organic layer with 10 ml of water, dry over a suitable drying agent, and concentrate under vacuum to yield the desired product.

    • The crude product can be further purified by stirring in toluene, followed by filtration and drying.

References

Technical Support Center: Stability-Indicating Method for (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the development of a stability-indicating analytical method for (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a key intermediate in the synthesis of Levocetirizine.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method and why is it necessary for this compound?

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time due to various environmental factors such as light, heat, and humidity. It is crucial for ensuring the safety and efficacy of pharmaceutical products. For this compound, such a method is required to demonstrate that the analytical procedure can accurately measure the compound in the presence of its potential degradation products, impurities, and other formulation components. This is a key requirement for regulatory submissions and for ensuring the quality of the active pharmaceutical ingredient (API).[5]

Q2: What are the typical stress conditions used in forced degradation studies for this compound?

Forced degradation studies, also known as stress testing, are essential to develop and validate a stability-indicating method.[5][6] Typical stress conditions for this compound would include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room or elevated temperatures.

  • Thermal Degradation: Exposure to dry heat (e.g., 80°C or higher).[5]

  • Photolytic Degradation: Exposure to UV and visible light.

The goal is to achieve a target degradation of approximately 10-30% to ensure that the method can effectively separate the degradants from the parent compound.[5]

Q3: Which analytical technique is most suitable for a stability-indicating method for this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and suitable technique for the analysis of piperazine derivatives and for stability-indicating assays.[7][8] This is due to its ability to separate complex mixtures and provide quantitative results. Gas Chromatography (GC) could also be considered, particularly for volatile impurities.[9]

Q4: How can I confirm the specificity of my developed method?

Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is typically achieved by:

  • Analyzing stressed samples: Demonstrating the separation of the main peak from the degradation product peaks.

  • Peak Purity Analysis: Using a Diode Array Detector (DAD) to check the peak purity of the analyte peak in the presence of its degradants.

  • Spiking studies: Spiking the drug substance with known impurities or degradants to show that they do not interfere with the quantification of the main compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) for the main analyte peak. - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column of the same type. - Reduce the injection volume or sample concentration.
Inadequate separation between the main peak and degradation products. - Non-optimal mobile phase composition. - Inappropriate column chemistry. - Gradient slope is too steep.- Modify the mobile phase composition (e.g., change the organic modifier ratio or the type of organic solvent). - Try a column with a different stationary phase (e.g., C8 instead of C18). - Optimize the gradient program by making the slope shallower.
No degradation observed under stress conditions. - Stress conditions are too mild. - The compound is highly stable under the tested conditions.- Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time).[5] - Consider more drastic conditions, but avoid complete degradation of the sample.
Excessive degradation (>50%) of the analyte. - Stress conditions are too harsh.- Reduce the duration of stress exposure, the temperature, or the concentration of the stress agent.[5]
Baseline noise or drift. - Contaminated mobile phase or column. - Detector lamp issue. - Inadequate mobile phase degassing.- Prepare fresh mobile phase and flush the system. - Check the detector lamp's energy and replace it if necessary. - Ensure proper degassing of the mobile phase using an online degasser or sonication.

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 N NaOH.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 N HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in the chosen solvent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours). After exposure, dissolve the sample in the chosen solvent.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using the developed HPLC method.

HPLC Method Protocol (Example)
  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a suitable C18 column.[7]

  • Mobile Phase: A gradient mixture of Acetonitrile and a buffer (e.g., 0.1% diethylamine in water).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the analyte).

  • Run Time: Sufficient to elute all degradation products (e.g., 30 minutes).

Data Presentation

Table 1: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionDurationTemperature% Assay of Active Substance% DegradationNumber of Degradation Products
Acid Hydrolysis0.1 N HCl24 hours60°C88.511.52
Base Hydrolysis0.1 N NaOH24 hours60°C92.17.91
Oxidation3% H₂O₂24 hoursRoom Temp85.314.73
ThermalDry Heat48 hours80°C95.84.21
PhotolyticUV/Vis Light24 hoursRoom Temp98.21.81
Table 2: Method Validation Summary
ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 50 - 150 µg/mLTo be defined based on application
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLTo be established
Limit of Quantitation (LOQ) 0.3 µg/mLTo be established
Specificity No interference from degradantsPeak purity index > 0.999

Visualizations

Stability_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation A Initial Method Scouting B Optimization of Chromatographic Conditions A->B C Forced Degradation Studies B->C D Specificity C->D Degradation Profile E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Final Stability-Indicating Method H->I

Caption: Workflow for Stability-Indicating Method Development.

Forced_Degradation_Process cluster_drug cluster_stress Stress Conditions cluster_degradants Drug (R)-1-((4-chlorophenyl) (phenyl)methyl)piperazine Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Drug->Thermal Photo Photolysis Drug->Photo Degradant1 Degradation Product 1 Acid->Degradant1 Degradant2 Degradation Product 2 Base->Degradant2 Degradant_n ... Oxidation->Degradant_n Thermal->Degradant1 Photo->Degradant2

Caption: Forced Degradation Pathways.

References

Technical Support Center: Forced Degradation Studies of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, also known as (R)-Meclizine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are forced degradation studies important?

A1: this compound is the R-enantiomer of Meclizine, a first-generation antihistamine used to treat motion sickness and vertigo. Forced degradation studies are crucial in pharmaceutical development to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. These studies help in developing stable formulations and establishing stability-indicating analytical methods as required by regulatory agencies.

Q2: What are the typical degradation pathways for this molecule?

A2: Based on studies of Meclizine and related piperazine derivatives, the typical degradation pathways include hydrolysis of the ether linkage (if present in a derivative), oxidation of the piperazine ring, and cleavage of the benzhydryl group. Under stress conditions, the molecule is susceptible to degradation, leading to the formation of several impurities.[1][2]

Q3: Can racemization occur during forced degradation studies?

A3: Yes, racemization, the conversion of the (R)-enantiomer to the (S)-enantiomer, is a potential degradation pathway for chiral drugs like this compound under stress conditions, particularly heat and extreme pH. It is essential to use a chiral analytical method to monitor the enantiomeric purity throughout the stability study.

Q4: What are the general storage recommendations for this compound?

A4: Meclizine hydrochloride preparations should be stored at temperatures below 40°C, preferably between 15°C and 30°C, in well-closed containers to protect from light and humidity.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for the parent compound or degradation products in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Secondary interactions with residual silanols on the HPLC column. 3. Column overload. 4. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH. For basic compounds like this, a slightly acidic pH (e.g., 3.0) can improve peak shape.[3][4] 2. Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.2%).[3][4] 3. Reduce the sample concentration or injection volume. 4. Dissolve the sample in the mobile phase whenever possible.[5]
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration is insufficient. 4. Pump malfunction (leaks, air bubbles).1. Ensure proper mixing and degassing of the mobile phase.[6] 2. Use a column oven to maintain a constant temperature.[7] 3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. 4. Check the HPLC pump for leaks and purge the system to remove air bubbles.[5]
Appearance of unexpected peaks in the chromatogram. 1. Contamination from glassware, solvents, or the sample itself. 2. Carryover from previous injections. 3. Formation of new, unexpected degradation products.1. Use high-purity solvents and clean glassware. Analyze a blank to identify potential contaminants. 2. Implement a robust needle wash program and inject a blank after a high-concentration sample. 3. If new peaks are consistently observed under specific stress conditions, further investigation (e.g., using LC-MS) is required to identify them.
Poor resolution between the parent peak and degradation products. 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Modify the organic-to-aqueous ratio in the mobile phase or try a different organic modifier (e.g., acetonitrile instead of methanol). 2. Experiment with a different column stationary phase (e.g., C18 vs. C8) or a column with a different particle size.[3] 3. Reduce the flow rate to increase the separation efficiency.
Mass balance is not within the acceptable range (e.g., 95-105%). 1. Some degradation products are not being detected (e.g., lack a UV chromophore). 2. Co-elution of the parent peak with a degradation product. 3. Inaccurate response factors for degradation products. 4. Precipitation of the sample.1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. 2. Check the peak purity of the parent compound using a photodiode array (PDA) detector.[8] 3. If standards are available, determine the relative response factors for the known degradation products. 4. Ensure complete dissolution of the sample before injection.

Quantitative Data Summary

The following table summarizes the results of a forced degradation study on Meclizine Hydrochloride.

Stress Condition % Degradation Number of Degradation Products Major Degradation Products (% Area)
Acid Hydrolysis (1 N HCl, Room Temp, 3 days) 20.711Impurity-1 (20.71)
Base Hydrolysis (0.1 N NaOH, Room Temp, 24 h) 16.324Impurity-1 (6.08), Impurity-2 (2.73), Impurity-3 (2.14), Impurity-4 (5.37)
Oxidative (3% H₂O₂, Room Temp, 24 h) 16.261Impurity-5 (16.26)
Thermal (Solid, 70°C, 7 days) No degradation0-
Thermal (Solution, 70°C, 3 days) Degradation observedMultipleNot specified
Photolytic (1.2 million lux hours) 22.122Impurity-1 and Impurity-2

Data sourced from Peraman et al., J Chromatogr Sci, 2015.[4][9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Keep the solution at room temperature for up to 3 days, sampling at regular intervals. Neutralize the samples with 1 N NaOH before analysis.[9]

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 24 hours, sampling at regular intervals. Neutralize the samples with 0.1 N HCl before analysis.[9]

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[11]

  • Thermal Degradation:

    • Solid State: Place the solid drug substance in a calibrated oven at 70°C for 7 days.[11]

    • Solution State: Dissolve the drug substance in water and heat at 70°C for 3 days.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Preparation for Analysis: For each time point, withdraw an aliquot of the stressed sample, dilute with the mobile phase to a suitable concentration (e.g., 50 µg/mL), and inject into the HPLC system.

Protocol 2: Stability-Indicating RP-HPLC Method
  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array detector.

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[3][4]

  • Mobile Phase: A mixture of 0.2% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and methanol in the ratio of 65:35 (v/v).[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection Wavelength: 229 nm.[3][4]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: Ambient.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, RT, 3 days) Base Base Hydrolysis (0.1N NaOH, RT, 24h) Oxidation Oxidative (3% H2O2, RT, 24h) Thermal Thermal (70°C, solid & solution) Photo Photolytic (1.2M lux h) Sampling Sampling at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization Dilution Dilution with Mobile Phase Sampling->Dilution for other conditions Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways *Note: m-tolylmethanol is an impurity of Meclizine, which has a methylbenzyl group, not present in the specified compound. This diagram illustrates potential pathways based on related structures. cluster_products Potential Degradation Products Parent (R)-1-((4-chlorophenyl) (phenyl)methyl)piperazine Impurity1 m-tolylmethanol* Parent->Impurity1 Acid/Base/Photo (cleavage) Impurity4 (4-chlorophenyl)-phenyl-methanol Parent->Impurity4 Base Hydrolysis (cleavage) Impurity5 Meclizine N-oxide Parent->Impurity5 Oxidation Impurity6 1-((4-chlorophenyl)(phenyl) methyl)piperazine Parent->Impurity6 Degradation Racemic (S)-Enantiomer (Racemization) Parent->Racemic Heat/pH stress

Caption: Potential degradation pathways.

References

Overcoming solubility issues of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues associated with (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white solid compound. It is known to be soluble in organic solvents such as chloroform, methanol, and dichloromethane.[1] However, it is only slightly soluble in water.[1] As a piperazine derivative, it behaves as a weak base.[2]

Q2: Why am I observing poor peak shape or inconsistent results in my HPLC analysis?

Poor peak shape (e.g., tailing or broadening) and inconsistent results can often be attributed to the poor solubility of the analyte in the mobile phase. If this compound is not fully dissolved, it can lead to issues with injection volume accuracy and non-uniform interaction with the stationary phase.

Q3: Can I use DMSO to dissolve my compound for cellular assays?

Yes, dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve poorly water-soluble compounds for in vitro assays.[3] However, it is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[3] Always run appropriate vehicle controls.

Q4: Is salt formation a viable strategy to improve the solubility of this compound?

Yes, for weakly basic compounds like this compound, converting the free base to a salt is a highly effective method to enhance aqueous solubility.[3] Common counterions used for this purpose include hydrochloride, mesylate, and sulfate.[3]

Troubleshooting Guide

Issue 1: The compound precipitates when I add my stock solution to an aqueous buffer.

  • Question: What should I do if my compound, dissolved in an organic solvent, precipitates upon dilution into my aqueous analytical buffer?

  • Answer: This indicates that the aqueous buffer has a lower solubilizing capacity for your compound than the initial stock solvent. You can address this by:

    • Reducing the final concentration: Your target concentration might be above the kinetic solubility limit of the compound in the final buffer.

    • Adjusting the pH: As a weak base, the solubility of this compound can be increased by lowering the pH of the aqueous buffer. An acidic pH will protonate the piperazine nitrogens, increasing its polarity and aqueous solubility.

    • Increasing the co-solvent percentage: If your analytical method allows, slightly increasing the proportion of the organic co-solvent (e.g., acetonitrile or methanol) in your final solution can help maintain solubility.

Issue 2: I am unable to prepare a stock solution of sufficient concentration.

  • Question: I am struggling to dissolve enough this compound in common solvents to create a concentrated stock solution for my experiments. What are my options?

  • Answer:

    • Solvent Screening: First, ensure you have tried a range of solvents. While it is soluble in methanol and dichloromethane, other solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might offer higher solubility.

    • pH Modification of the Stock Solution: For aqueous-based stock solutions, acidification can significantly improve solubility.

    • Use of Solubilizing Excipients: For certain applications, excipients like cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[3][4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility Description
ChloroformSoluble[1]
MethanolSoluble[1]
DichloromethaneSoluble[1]
WaterSlightly Soluble[1]
EthanolSoluble[5]
Dimethylformamide (DMF)Soluble[5]

Experimental Protocols

Protocol 1: Preparation of this compound for HPLC Analysis using pH Adjustment

  • Objective: To prepare a 1 mg/mL solution of this compound for HPLC analysis.

  • Materials:

    • This compound

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • 0.1 M Hydrochloric Acid (HCl)

    • Volumetric flasks, pipettes, and a sonicator.

  • Procedure:

    • Weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add 5 mL of methanol to the flask and sonicate for 5 minutes to aid initial dispersion.

    • Slowly add 0.1 M HCl dropwise while swirling the flask until the solid is fully dissolved.

    • Once dissolved, bring the solution to the final volume of 10 mL with a 50:50 (v/v) mixture of methanol and deionized water.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Equilibrium Solubility Determination

  • Objective: To determine the equilibrium solubility of the compound in a specific buffer.

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing the desired analytical buffer.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[3]

    • After incubation, centrifuge the vial to pellet the undissolved solid.[3]

    • Carefully collect a sample of the supernatant and filter it through a syringe filter.[3]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[3]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow A Start: Solubility Issue Identified B Is the issue with the stock solution or dilution? A->B C Stock Solution B->C Stock D Dilution in Aqueous Buffer B->D Dilution E Try alternative organic solvents (e.g., DMF, NMP) C->E G Consider salt formation of the compound C->G F Adjust pH of the aqueous buffer (acidify) D->F H Increase co-solvent percentage in final solution D->H I Decrease final concentration D->I J Problem Resolved? E->J F->J G->J H->J I->J J->B No, try another approach K End J->K Yes G cluster_1 Solubilization Strategies vs. Analytical Methods cluster_strategies Solubilization Strategies cluster_methods Analytical Methods S1 pH Adjustment M1 HPLC / LC-MS S1->M1 Highly Compatible M2 NMR S1->M2 Compatible M3 Cellular Assays S1->M3 Compatible (if pH is tolerated) S2 Co-solvents S2->M1 Highly Compatible S2->M2 Compatible (check for solvent peaks) S2->M3 Use with caution (toxicity) S3 Salt Formation S3->M1 Highly Compatible S3->M2 May introduce counter-ion signals S3->M3 Generally Compatible S4 Cyclodextrins S4->M1 May affect chromatography S4->M2 Adds complexity to spectrum S4->M3 Compatible

References

Validation & Comparative

A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical step in drug development and manufacturing, ensuring the desired therapeutic efficacy and minimizing potential side effects. (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a key intermediate in the synthesis of Levocetirizine, the active enantiomer of the antihistamine Cetirizine.[1][2] Consequently, robust and efficient analytical methods for its chiral separation are paramount. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the successful separation of this compound and its corresponding (S)-enantiomer. The data presented is primarily derived from studies on the chiral separation of Cetirizine, which shares the same chiral core and is directly applicable.

Principles of Chiral Separation

Chiral separation by High-Performance Liquid Chromatography (HPLC) relies on the differential interaction of enantiomers with a chiral stationary phase.[3] The CSP creates a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to different retention times and enabling their separation.[3] The choice of CSP is crucial and depends on the physicochemical properties of the analyte. For the separation of 1-((4-chlorophenyl)(phenyl)methyl)piperazine enantiomers, polysaccharide-based and protein-based CSPs have demonstrated significant success.

Comparative Performance of Chiral Stationary Phases

The following table summarizes the performance of various CSPs for the enantioseparation of Cetirizine, providing a strong indication of their suitability for its precursor, this compound.

Chiral Stationary Phase (CSP)Column NameMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Polysaccharide-Based
Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak ICn-Hexane:IPA:DEA (60:40:0.1, v/v/v)Not Reported3.74[4]
Amyloid tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HNot specifiedNot ReportedNot Reported[4][5]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-RPerchlorate solution with acetonitrile1.291.66[5]
Protein-Based
Human Serum Albumin (HSA)CHIRALPAK® HSA2-propanol:10 mM phosphate buffer pH 7 (10:90 v/v)1.431.82[5][6]
OvomucoidUltron ES-OVMCH3CN:20 mmol·L-1 KH2PO4 (pH 6.20) (18:82, v/v)Not Reported1.68[7]
α1-acid glycoproteinAGP-CSP10 mmol/l phosphate buffer (pH 7.0):acetonitrile (95:5, v/v)Not ReportedNot Reported[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separation methods. Below are the experimental protocols for the most effective CSPs identified.

Method 1: Separation using Chiralpak IC (Polysaccharide-Based CSP)
  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 60:40:0.1 (v/v/v).[4]

  • Flow Rate: 0.8 mL/min.[9]

  • Detection: UV at 230 nm.[8]

  • Temperature: Ambient.

  • Rationale: Polysaccharide-based CSPs, like Chiralpak IC, offer broad applicability and robustness.[4] The use of a normal-phase mobile phase with a basic additive (DEA) is common for basic compounds like piperazine derivatives to improve peak shape and resolution.

Method 2: Separation using a Human Serum Albumin (HSA) Column (Protein-Based CSP)
  • Column: CHIRALPAK® HSA.[6]

  • Mobile Phase: A mixture of 2-propanol and 10 mM phosphate buffer at pH 7 in a ratio of 10:90 (v/v).[6]

  • Flow Rate: 0.9 mL/min.[6]

  • Detection: UV at 227 nm.[6]

  • Temperature: 25 °C.[6]

  • Rationale: Protein-based CSPs, such as those based on HSA, can provide excellent enantioselectivity due to the complex three-dimensional structure of the protein, which offers multiple chiral recognition sites.[6] This method operates in a reversed-phase mode.

Method 3: Separation using an Ovomucoid Column (Protein-Based CSP)
  • Column: Ultron ES-OVM (5μm, 150 mm × 4.6 mm).[7]

  • Mobile Phase: A mixture of acetonitrile and 20 mmol·L-1 KH2PO4 buffer (pH adjusted to 6.20) in a ratio of 18:82 (v/v).[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Detection: UV at 230 nm.[7]

  • Temperature: 25 °C.[7]

  • Rationale: Ovomucoid columns are another type of protein-based CSP that has proven effective for the separation of a wide range of chiral compounds, including pharmaceuticals.[4][5]

Experimental Workflow

The following diagram illustrates a typical workflow for comparing different chiral stationary phases for the enantioselective separation of this compound.

G cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Analysis cluster_comparison Comparison and Selection prep_sample Prepare standard solution of racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine prep_mobile Prepare mobile phases for each CSP prep_sample->prep_mobile prep_system Equilibrate HPLC system with initial mobile phase prep_mobile->prep_system inject_csp1 Inject sample onto Polysaccharide-based CSP (e.g., Chiralpak IC) prep_system->inject_csp1 inject_csp2 Inject sample onto Protein-based CSP (e.g., HSA column) prep_system->inject_csp2 inject_csp3 Inject sample onto another Protein-based CSP (e.g., Ovomucoid column) prep_system->inject_csp3 acquire_data Acquire chromatograms inject_csp1->acquire_data inject_csp2->acquire_data inject_csp3->acquire_data calculate_params Calculate chromatographic parameters (k, α, Rs) acquire_data->calculate_params compare_results Compare performance of different CSPs calculate_params->compare_results select_optimal Select optimal CSP and method compare_results->select_optimal G cluster_screening Initial Screening cluster_evaluation Performance Evaluation cluster_selection Final Selection start Analyte: this compound csp_types Select diverse CSPs (Polysaccharide, Protein-based) start->csp_types mobile_phases Test with standard mobile phases (Normal, Reversed, Polar Organic) csp_types->mobile_phases check_separation Is enantioseparation observed? mobile_phases->check_separation check_separation->csp_types No, try another CSP optimize Optimize mobile phase composition, pH, temperature, and flow rate check_separation->optimize Yes evaluate Evaluate Resolution (Rs), Selectivity (α), and Analysis Time optimize->evaluate final_method Select method with best balance of performance criteria evaluate->final_method

References

A Comparative Guide to the Synthetic Routes of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a critical chiral intermediate in the synthesis of the second-generation antihistamine, Levocetirizine. The enantiomeric purity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative analysis of three distinct synthetic strategies to obtain this key molecule: chiral resolution of a racemic mixture, asymmetric synthesis from a chiral precursor, and asymmetric synthesis utilizing a chiral auxiliary.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound in a drug development setting is a multifactorial decision, balancing yield, enantiomeric purity, cost, scalability, and regulatory considerations. Below is a summary of the key quantitative data for the three analyzed routes.

ParameterRoute 1: Chiral ResolutionRoute 2: Asymmetric Synthesis from Chiral PrecursorRoute 3: Asymmetric Synthesis with Chiral Auxiliary
Starting Materials (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, N-acetyl-L-phenylalanine(-)-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methylphenyl)sulfonyl)piperazine4-chlorobenzaldehyde, (R)-tert-butylsulfinamide, Phenylmagnesium bromide, Piperazine
Key Steps Diastereomeric salt formation, Fractional crystallization, Liberation of free baseDeprotection of sulfonyl groupImine formation, Diastereoselective Grignard addition, Deprotection and Cyclization
Overall Yield ~35-45% (based on the racemic mixture)High (specific yield for the deprotection step is high)Good (multi-step process)
Enantiomeric Purity >99%>99%High (dependent on diastereoselectivity of addition)
Key Advantages Well-established, high optical purity achievableHigh enantioselectivity, fewer steps from advanced intermediateStereochemistry controlled from the start, avoids resolution of racemic mixtures
Key Disadvantages Theoretical max yield of 50%, requires efficient resolution agent recyclingRequires synthesis of the chiral precursorMulti-step, requires stoichiometric chiral auxiliary

Experimental Protocols

Route 1: Chiral Resolution of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

This method relies on the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization.

Step 1: Diastereomeric Salt Formation

  • In a suitable reaction vessel, dissolve 10 g of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and 7.2 g of N-acetyl-L-phenylalanine in a mixture of 50 ml of acetone and 2.5 ml of water at 60 °C.[1]

  • Stir the solution at 35 °C for 5 hours to allow for the selective crystallization of the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.[1]

  • Filter the recrystallized solid, wash it with 25 ml of acetone, and dry it at 40 °C. This yields the diastereomeric salt.

    • Yield: Approximately 70% for the salt formation.[1]

    • Optical Purity of the salt: Approximately 90.9%.[1]

Step 2: Liberation of the (R)-enantiomer

  • Suspend 20 g of the obtained (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt in 200 ml of water.[1]

  • Slowly add a solution of 3.2 g of sodium hydroxide dissolved in 50 ml of water to the suspension over 30 minutes.[1]

  • Stir the mixture at room temperature for 12 hours.

  • Filter the resulting solid, wash it with 25 ml of water, and dry at 40 °C to obtain (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine as a white crystalline powder.[1]

    • Yield: 99%.[1]

    • Optical Purity: 99.5%.[1]

Route 2: Asymmetric Synthesis from a Chiral Precursor

This route involves the deprotection of a tosyl group from an enantiomerically pure precursor.

Step 1: Deprotection of the Sulfonyl Group

  • To a reaction vessel, add 370 g (0.839 mole) of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine and 405 g of 4-hydroxybenzoic acid to 1 liter of a 30% solution of hydrobromic acid in acetic acid.[2]

  • Stir the suspension for 17 hours at 25°C.[2]

  • Add 2 liters of water to the reaction mixture and cool it in an ice bath.

  • Filter the precipitate that forms and wash it with 750 ml of water.

  • Add 2 liters of toluene and 0.9 liters of a 50% aqueous solution of sodium hydroxide to the filtrate.

  • Separate the organic phase and wash it with 100 ml of water, followed by 1 liter of a saturated aqueous solution of sodium chloride.[2]

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from 600 ml of boiling hexane. Filter the solution while hot to remove any insoluble material.

  • Allow the filtrate to crystallize, first at ambient temperature and then for 24 hours in an ice bath.

  • Filter the crystals, wash with hexane, and dry under vacuum at 40°C to yield 204.15 g of levorotatory (-)-1-[(4-chlorophenyl) phenylmethyl]piperazine.[2]

Route 3: Asymmetric Synthesis Utilizing a Chiral Auxiliary

This enantioselective approach builds the chiral center using a chiral auxiliary, (R)-tert-butylsulfinamide.

Step 1: Formation of (R)-N-(4-chlorobenzylidene)-tert-butylsulfinamide

  • In a reaction flask, dissolve 4-chlorobenzaldehyde and (R)-tert-butylsulfinamide in a suitable solvent like THF.

  • Add a dehydrating agent, such as titanium(IV) ethoxide, and stir the mixture at room temperature until the imine formation is complete (monitored by TLC or GC).

  • Work up the reaction by adding brine and extracting with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the crude sulfinimine, which can be purified by chromatography.

Step 2: Diastereoselective Addition of Phenylmagnesium Bromide

  • Dissolve the purified (R)-N-(4-chlorobenzylidene)-tert-butylsulfinamide in an anhydrous solvent such as THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of phenylmagnesium bromide in THF to the cooled solution.

  • Stir the reaction at -78 °C for several hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure to yield the crude N-sulfinyl amine. The diastereomeric ratio can be determined by NMR or HPLC analysis.

Step 3: Deprotection and Cyclization with Piperazine

  • Dissolve the N-sulfinyl amine in a suitable solvent like methanol and add a solution of HCl in dioxane to cleave the tert-butylsulfinyl group.

  • After the deprotection is complete, neutralize the reaction mixture with a base.

  • To the resulting chiral amine, add bis(2-chloroethyl)amine or a related piperazine precursor and a suitable base, and heat the mixture to effect the cyclization to form the piperazine ring.

  • Purify the final product, this compound, by column chromatography or crystallization.

Synthetic Route Diagrams

Synthetic_Routes cluster_0 Route 1: Chiral Resolution cluster_1 Route 2: Asymmetric Synthesis from Chiral Precursor cluster_2 Route 3: Asymmetric Synthesis with Chiral Auxiliary Racemic Mixture Racemic Mixture Diastereomeric Salt Diastereomeric Salt Racemic Mixture->Diastereomeric Salt N-acetyl-L-phenylalanine R-Enantiomer R-Enantiomer Diastereomeric Salt->R-Enantiomer Base Chiral Sulfonyl Precursor Chiral Sulfonyl Precursor R-Enantiomer_2 R-Enantiomer Chiral Sulfonyl Precursor->R-Enantiomer_2 HBr, Acetic Acid Aldehyde 4-Chlorobenzaldehyde Sulfinimine Sulfinimine Aldehyde->Sulfinimine (R)-tert-butylsulfinamide N-Sulfinyl Amine N-Sulfinyl Amine Sulfinimine->N-Sulfinyl Amine PhMgBr R-Enantiomer_3 R-Enantiomer N-Sulfinyl Amine->R-Enantiomer_3 Deprotection & Piperazine

Caption: Comparison of three synthetic routes to this compound.

Experimental_Workflow cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow r1_start Start: Racemic Piperazine r1_step1 Dissolve with N-acetyl-L-phenylalanine in Acetone/Water r1_start->r1_step1 r1_step2 Cool and Crystallize Diastereomeric Salt r1_step1->r1_step2 r1_step3 Filter and Dry Salt r1_step2->r1_step3 r1_step4 Suspend Salt in Water r1_step3->r1_step4 r1_step5 Add NaOH solution r1_step4->r1_step5 r1_step6 Stir and Filter Product r1_step5->r1_step6 r1_end End: (R)-Enantiomer r1_step6->r1_end r2_start Start: Chiral Sulfonyl Precursor r2_step1 React with HBr in Acetic Acid r2_start->r2_step1 r2_step2 Aqueous Workup and Extraction r2_step1->r2_step2 r2_step3 Crystallization from Hexane r2_step2->r2_step3 r2_end End: (R)-Enantiomer r2_step3->r2_end

Caption: Detailed experimental workflows for Chiral Resolution and Asymmetric Synthesis from a Chiral Precursor.

References

Efficacy of Novel Levocetirizine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of novel derivatives of levocetirizine against the parent compound. Levocetirizine, a potent second-generation antihistamine, is the active (R)-enantiomer of cetirizine and is widely used for the management of allergic rhinitis and chronic idiopathic urticaria.[1] Its mechanism of action involves the selective inverse agonism of histamine H1 receptors, which in turn prevents the release of other allergy-mediating chemicals and reduces blood supply to the affected area, thereby alleviating allergic symptoms.[1][2] The development of novel derivatives, such as long-acting prodrugs, aims to improve upon the pharmacokinetic profile of levocetirizine, potentially leading to enhanced duration of action and improved patient compliance.

In Vitro Efficacy: H1 Receptor Binding Affinity

The primary measure of in vitro efficacy for an antihistamine is its binding affinity to the histamine H1 receptor, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Levocetirizine itself exhibits a high affinity for the H1 receptor.[3][4]

CompoundH1 Receptor Binding Affinity (Ki) [nM]Reference
Levocetirizine3[3][4]
Cetirizine (racemic)6[3][4]
(S)-Cetirizine100[3][4]
Desloratadine0.4 - 0.87[5]
Fexofenadine10 - 175[5]

In Vivo Efficacy: Preclinical and Clinical Models

The in vivo efficacy of antihistamines is evaluated through various models, including the histamine-induced wheal and flare test in human volunteers and allergen challenge chambers. These models assess the ability of a compound to suppress allergic reactions in a controlled setting.

Histamine-Induced Wheal and Flare Suppression

This test measures the ability of a drug to inhibit the localized swelling (wheal) and redness (flare) caused by an intradermal histamine injection. Levocetirizine has demonstrated potent and dose-dependent inhibition of wheal and flare responses.[6]

Treatment (Single Dose)Wheal Size Suppression (%)Flare Size Suppression (%)Onset of ActionDuration of ActionReference
Levocetirizine (5 mg)~80% (at 6h)~88% (at 6h)~1 hour>24 hours[7]
Fexofenadine (180 mg)Statistically significant at 0.5hNot specified~30 minutesNot specified[8][9]
Desloratadine (10 mg)Significant inhibitionSignificant inhibitionNot specifiedNot specified[6]
Vienna Challenge Chamber (VCC)

The VCC is a controlled environment where subjects with allergies are exposed to specific aeroallergens. This allows for the precise evaluation of antihistamine efficacy in a real-world simulation. Studies have shown levocetirizine to be highly effective in reducing symptoms of allergic rhinitis in the VCC.[10][11]

TreatmentSymptom Score ReductionOnset of ActionReference
Levocetirizine (5 mg)Superior to loratadine45 min (SAR) / 1h (PAR)[10]
Loratadine (10 mg)Effective, but less than levocetirizine1h 15 min (SAR) / 1h 30 min (PAR)[10]
Rupatadine (10 mg)Significant reduction in nasal and non-nasal symptomsFrom 15 minutes[12][13]

Novel Derivatives: Long-Acting Levocetirizine Prodrugs

To address the need for less frequent dosing, long-acting injectable prodrugs of levocetirizine, such as levocetirizine decanoate (LCZ-D) and levocetirizine laurate (LCZ-L), have been developed. These prodrugs are designed to be hydrolyzed in the body to release the active levocetirizine over an extended period.

Pharmacokinetic Profile in Rats (Intramuscular Administration)
CompoundCmax (ng/mL)Tmax (h)AUC0–45d (h·ng/mL)Reference
Levocetirizine (Oral)237.16 ± 19.870.5452.033 ± 43.68 (AUC0-t)[14][15]
LCZ-D (IM)13.95Not specified6423.12
LCZ-L (IM)5.12Not specified2109.22

Experimental Protocols

Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo antihistaminic activity of a compound.

Methodology:

  • Healthy, non-atopic volunteers are enrolled after providing informed consent.[6]

  • A baseline histamine skin prick test is performed by applying a drop of histamine solution (e.g., 100 mg/mL) to the volar surface of the forearm and pricking the skin through the drop with a lancet.[6]

  • After a specified time (e.g., 10-20 minutes), the largest diameter of the wheal and the surrounding flare are measured.[6][16]

  • Subjects are then administered a single dose of the test compound (e.g., novel derivative), levocetirizine, or placebo in a double-blind, crossover fashion.[6]

  • At various time points post-dosing (e.g., 0.5, 1, 2, 3, 6, 24 hours), the histamine skin prick test is repeated on a different, adjacent area of the forearm.[8][9]

  • The percentage inhibition of the wheal and flare areas is calculated relative to the baseline measurements.

Vienna Challenge Chamber (VCC) Protocol

Objective: To evaluate the efficacy of a compound in preventing or reducing the symptoms of allergic rhinitis in a controlled allergen exposure setting.

Methodology:

  • Subjects with a documented history of seasonal or perennial allergic rhinitis are recruited.[10]

  • On the study day, subjects enter the VCC, where a constant and controlled concentration of a relevant aeroallergen (e.g., grass pollen, house dust mite) is maintained.[10][12]

  • Subjects remain in the chamber for a predetermined duration (e.g., 6 hours).[10][12]

  • At specified intervals, subjects self-report the severity of their nasal and non-nasal symptoms (e.g., sneezing, runny nose, itchy eyes) using a standardized scoring system (e.g., Major Symptom Complex score).[10]

  • The test compound, levocetirizine, or placebo is administered at a specific time point during the allergen exposure (e.g., 2 hours after the start of the challenge).[10]

  • Symptom scores are recorded before and at multiple time points after drug administration to assess the onset and duration of action.

Signaling Pathway and Experimental Workflow

The binding of histamine to the H1 receptor initiates a downstream signaling cascade that ultimately leads to the classic symptoms of an allergic reaction. Levocetirizine and its derivatives act by blocking this initial step.

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Inflammation Pro-inflammatory Gene Expression (e.g., NF-κB) PKC->Inflammation Levocetirizine Levocetirizine Levocetirizine->H1_Receptor Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

The experimental workflow for comparing the efficacy of a novel derivative with levocetirizine typically involves a series of in vitro and in vivo assays.

Experimental_Workflow Start Start: Novel Derivative Synthesis In_Vitro In Vitro Assays Start->In_Vitro H1_Binding H1 Receptor Binding Assay (Ki) In_Vitro->H1_Binding In_Vivo In Vivo Models H1_Binding->In_Vivo Wheal_Flare Histamine-Induced Wheal & Flare Test In_Vivo->Wheal_Flare VCC Vienna Challenge Chamber (VCC) In_Vivo->VCC Pharmacokinetics Pharmacokinetic Studies (PK) Wheal_Flare->Pharmacokinetics VCC->Pharmacokinetics Data_Analysis Data Analysis & Comparison Pharmacokinetics->Data_Analysis Conclusion Conclusion: Efficacy Profile Data_Analysis->Conclusion

Caption: Efficacy Comparison Workflow.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a key chiral intermediate in the synthesis of the antihistamine Levocetirizine, is presented. This guide details the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a comparative perspective with its racemic counterpart and other analytical techniques.

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and ensuring the quality and safety of pharmaceuticals. This guide provides a detailed examination of the spectroscopic data that confirms the identity and stereochemistry of this compound.

Spectroscopic Analysis: Deciphering the Structure

The structural framework of this compound was unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide a detailed map of the molecule's atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key proton signals are summarized in the table below.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. The expected chemical shifts provide further confirmation of the molecular skeleton.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation patterns. For this compound, the molecular ion peak and key fragments confirm its elemental composition.

Technique Parameter This compound (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Cetirizine EP Impurity A)
¹H NMR Chemical Shifts (δ) in CDCl₃δ 7.4 (m, 4H), 7.2 (m, 5H), 4.2 (s, 1H), 2.9 (m, 4H), 2.3 (m, 4H)Spectral data is consistent with the racemic structure and typically provided by suppliers of this reference standard.
¹³C NMR Expected Chemical ShiftsAromatic carbons, methine carbon, and piperazine carbons. Specific data not publicly available.Spectral data is consistent with the racemic structure and typically provided by suppliers of this reference standard.
Mass Spec. Molecular Ion (M+)Expected at m/z 286 (for ³⁵Cl) and 288 (for ³⁷Cl)Consistent with the molecular weight of 286.80 g/mol .

Comparison with the Racemic Mixture

A crucial aspect of characterizing a chiral molecule is to distinguish it from its enantiomer and the racemic mixture. (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine, also known as Cetirizine EP Impurity A, is the racemic counterpart to the target molecule.

While standard NMR and MS techniques are generally insensitive to chirality and will produce identical spectra for both the pure enantiomer and the racemic mixture, the primary distinguishing feature is the optical activity. This compound exhibits a specific optical rotation, a property absent in the racemic mixture. Chiral chromatography is the definitive method to separate and quantify the enantiomers.

Alternative Analytical Techniques

Beyond NMR and MS, several other techniques can be employed for the structural characterization and analysis of chiral molecules like this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers, thus determining the enantiomeric purity of the sample.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • X-ray Crystallography: For crystalline solids, this technique can provide the absolute three-dimensional structure of the molecule.

Experimental Protocols

The following are generalized protocols for the NMR and MS analysis of piperazine derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 300 MHz or higher field NMR spectrometer. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and any significant fragment ions.

Workflow for Structural Elucidation

The logical flow of experiments for confirming the structure of this compound is outlined below.

G cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_chiral_analysis Chiral Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Polarimetry Polarimetry (Optical Rotation) Purification->Polarimetry Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC Structure_Confirmed Structure Elucidated and Stereochemistry Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Polarimetry->Structure_Confirmed Chiral_HPLC->Structure_Confirmed

Figure 1. Experimental workflow for the structural elucidation of a chiral molecule.

The following diagram illustrates the key analytical techniques and the information they provide in the structural elucidation process.

G cluster_techniques Analytical Techniques cluster_information Structural Information Obtained Molecule { this compound | C₁₇H₁₉ClN₂ } NMR ¹H NMR ¹³C NMR Molecule->NMR MS Mass Spectrometry Molecular Weight & Fragmentation Molecule->MS Chiral Chiral Analysis Optical Rotation & Enantiomeric Purity Molecule->Chiral NMR_info Proton & Carbon Environment Connectivity NMR:f0->NMR_info NMR:f1->NMR_info MS_info Molecular Formula Confirmation MS:f1->MS_info Chiral_info Confirmation of (R)-enantiomer Chiral:f1->Chiral_info

Figure 2. Relationship between analytical techniques and the structural information obtained.

Comparative Guide for the Determination of Enantiomeric Excess of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine by Chiral Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of chiral Supercritical Fluid Chromatography (SFC) with alternative techniques for determining the enantiomeric excess (ee) of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a key intermediate in the synthesis of levocetirizine. While specific SFC methods for this precursor are not extensively published, this document leverages data from the closely related compound, cetirizine, and general principles of chiral chromatography to provide a robust analytical comparison for researchers, scientists, and drug development professionals.

Introduction

The accurate determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This compound is the chiral precursor to levocetirizine, the active R-enantiomer of the antihistamine cetirizine.[1] Ensuring the high enantiomeric purity of this intermediate is crucial for the efficacy and safety of the final drug product. Chiral SFC has emerged as a powerful technique for enantioselective analysis due to its high speed, efficiency, and reduced environmental impact compared to traditional methods like High-Performance Liquid Chromatography (HPLC).[2][3]

Performance Comparison of Chiral Chromatography Methods

The selection of an appropriate analytical technique for chiral separation is paramount. This section compares the performance of chiral SFC with chiral HPLC and Capillary Electrophoresis (CE) for the analysis of piperazine derivatives, drawing on data from cetirizine as a surrogate for its precursor.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterChiral Supercritical Fluid Chromatography (SFC) (Proposed)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)
Chiral Stationary Phase (CSP) / Selector Polysaccharide-based (e.g., Amylose or Cellulose derivatives)α1-acid glycoprotein (AGP-CSP)[4], Ovomucoid[5]Sulfated β-cyclodextrin (S-β-CD)[6][7]
Mobile Phase / Buffer CO₂ with an alcohol modifier (e.g., Methanol, Ethanol)10 mmol/l phosphate buffer (pH 7.0)-acetonitrile (95:5, v/v)[4]100 mM phosphate buffer (pH 6.0) with 34 mg/mL S-β-CD and 40% (v/v) methanol[6][7]
Flow Rate / Voltage 3 mL/min[8]0.5 mL/min[5]20 kV[9]
Column Temperature 40°C[8]25°C[5]25°C[9]
Detection UV @ 220 nm[8]UV @ 230 nm[4][5]UV @ 214 nm[9]
Analysis Time < 10 minutes (estimated)[10][11]~20 minutes[5]~15 minutes
Resolution (Rs) > 1.5 (expected)1.68[5]Baseline separation

Key Advantages of Chiral SFC:

  • Speed: SFC typically offers significantly faster analysis times due to the low viscosity and high diffusivity of supercritical CO₂, allowing for higher flow rates without a loss of efficiency.[2][3]

  • Reduced Solvent Consumption: The primary mobile phase component in SFC is environmentally benign CO₂, which reduces the consumption of organic solvents.[10]

  • Efficiency: SFC often provides higher chromatographic efficiency, leading to sharper peaks and better resolution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for chiral SFC, HPLC, and CE based on published methods for similar compounds.

Chiral SFC Method (Proposed)

  • Instrumentation: Supercritical Fluid Chromatography system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA, IB, or IC (Amylose derivatives) or Chiralcel® OD or OJ (Cellulose derivatives).

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol or Ethanol) in an isocratic or gradient elution. A common starting point is an 80:20 (CO₂:Modifier) ratio. Basic additives like diethylamine (DEA) or isopropylamine (IPA) may be added to the modifier at low concentrations (e.g., 0.1%) to improve peak shape for basic compounds like piperazine derivatives.[11]

  • Flow Rate: 3 mL/min.[8]

  • Back Pressure: 10 MPa.[8]

  • Column Temperature: 40°C.[8]

  • Detection: UV at 220 nm.[8]

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase modifier.

Chiral HPLC Method (Adapted from Cetirizine Analysis)

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Ultron ES-OVM (5µm, 150 mm x 4.6 mm)[5] or an α1-acid glycoprotein (AGP-CSP) column.[4]

  • Mobile Phase: For the Ultron ES-OVM column, a mobile phase of CH₃CN-20 mmol·L⁻¹ KH₂PO₄ (pH 6.20) (18:82) can be used.[5] For an AGP-CSP column, a mobile phase of 10 mmol/l phosphate buffer (pH 7.0)-acetonitrile (95:5, v/v) has been reported.[4]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Detection: UV at 230 nm.[4][5]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Chiral Capillary Electrophoresis Method (Adapted from Piperazine Derivatives Analysis)

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary.

  • Buffer: 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated β-cyclodextrin and 40% (v/v) methanol.[6][7]

  • Voltage: 20 kV.[9]

  • Temperature: 25°C.[9]

  • Detection: UV at 214 nm.[9]

  • Injection: Hydrodynamic injection.

  • Sample Preparation: Dissolve the sample in the running buffer.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for developing a chiral SFC method for the determination of enantiomeric excess.

Chiral_SFC_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Start Define Analytical Goal: Determine ee of This compound Screen_Columns Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screen_Columns Screen_Modifiers Screen Mobile Phase Modifiers and Additives (e.g., MeOH, EtOH, DEA) Screen_Columns->Screen_Modifiers Optimize Optimize SFC Parameters: Flow Rate, Back Pressure, Temperature, Gradient Screen_Modifiers->Optimize Validate Validate Method: Specificity, Linearity, Accuracy, Precision, LoD, LoQ Optimize->Validate Analyze Analyze Sample and Calculate Enantiomeric Excess Validate->Analyze Report Report Results Analyze->Report

References

Comparison of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine with other cetirizine precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various precursors used in the synthesis of cetirizine, a widely used second-generation antihistamine. The focus is on evaluating the performance of different synthetic routes starting from key precursors, including (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, 4-chlorobenzophenone, 2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol, and hydroxyzine. The comparison is supported by experimental data on yields, reaction conditions, and overall efficiency, offering valuable insights for process optimization and selection in pharmaceutical manufacturing.

Comparative Analysis of Synthetic Routes

The synthesis of cetirizine can be approached from several precursors, each presenting distinct advantages and disadvantages in terms of yield, process complexity, and scalability. Below is a summary of the quantitative data for the most common synthetic pathways.

PrecursorKey ReagentsNumber of Steps (from precursor)Overall Yield (%)Key AdvantagesKey Disadvantages
This compound 2-(2-chloroethoxy)acetamide or methyl 2-(2-chloroethoxy)acetate234% (via amide)[1][2]Direct route to the core structure.Moderate overall yield.
4-Chlorobenzophenone Sodium borohydride, Thionyl chloride, N-(2-hydroxyethyl)piperazine, 2-chloro-N,N-dimethylacetamide4~50%[3]Readily available starting material.Multi-step process with several intermediates.
2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol Sodium chloroacetate1~70%[4]High-yielding final step.Precursor synthesis required.
Hydroxyzine Catalytic oxidant (e.g., Pd-M/C, TEMPO/NaClO)1-2≥75% (catalytic oxidation)[5], >80% (two-step oxidation)[6]Short and efficient conversion.Potential for side reactions and requires specific catalytic systems.

Experimental Protocols

Synthesis from this compound

This route involves the N-alkylation of the piperazine derivative with a suitable two-carbon chain containing the carboxylic acid moiety or a precursor group.

Step 1: N-alkylation

  • Via 2-(2-chloroethoxy)acetamide: 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine is reacted with 2-(2-chloroethoxy)acetamide to yield an intermediate amide. This reaction gives a yield of approximately 47%.[2]

  • Via methyl 2-(2-chloroethoxy)acetate: Alternatively, reacting the piperazine precursor with methyl 2-(2-chloroethoxy)acetate produces the corresponding ester intermediate in a yield of about 27.8%.[2]

Step 2: Hydrolysis

  • The resulting amide or ester is then hydrolyzed under alkaline conditions, followed by acidification to yield cetirizine. The overall yield via the amide intermediate is reported to be around 34%, while the route through the ester intermediate has a lower overall yield of 10%.[2]

Synthesis from 4-Chlorobenzophenone

This multi-step synthesis begins with the reduction of the ketone to form a benzhydrol intermediate.

Step 1: Reduction of 4-Chlorobenzophenone

  • To a solution of 4-chlorobenzophenone in a suitable solvent (e.g., methanol or toluene), sodium borohydride is added portion-wise at 0-5°C.[3][7] The reaction is stirred for approximately 1 hour, and the resulting (4-chlorophenyl)(phenyl)methanol is obtained in high yield (typically around 95%).[3]

Step 2: Chlorination

  • The obtained alcohol is then treated with a chlorinating agent, such as thionyl chloride or concentrated hydrochloric acid with a catalyst like calcium chloride, to form 1-chloro-4-[(4-chlorophenyl)(phenyl)methyl]benzene.[3][7] This step proceeds with a yield of about 93%.[3]

Step 3: N-Alkylation of a Piperazine Derivative

  • The chlorobenzhydryl derivative is reacted with a suitable piperazine derivative, such as N-(2-hydroxyethyl)piperazine, in the presence of a base (e.g., potassium carbonate) in a solvent like dimethylformamide (DMF).[8] This reaction yields 2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol.

Step 4: Oxidation/Alkylation to Cetirizine

  • The alcohol intermediate is then converted to cetirizine. One method involves O-alkylation with 2-chloro-N,N-dimethylacetamide followed by hydrolysis.[9] Another approach is the direct reaction with 1-bromoacetic acid in the presence of a base.[3] The overall yield for this five-step process is reported to be around 50%.[3]

Synthesis from 2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol

This method utilizes a pre-formed key intermediate, simplifying the final conversion to cetirizine.

  • The ethanolic precursor, {2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol, is reacted with sodium chloroacetate in the presence of a strong base like sodium hydroxide in a suitable organic solvent.[4] This direct alkylation and in-situ hydrolysis can achieve a yield of at least 70% for cetirizine dihydrochloride.[4]

Synthesis from Hydroxyzine

This route offers a direct conversion of a commercially available drug to its active metabolite, cetirizine.

  • Catalytic Oxidation: Hydroxyzine is oxidized using a catalyst such as Pd-M/C (where M can be Co, Pd, Bi, etc.) in a mixed solvent system (e.g., 1,4-dioxane and water) with air or oxygen as the oxidant.[5][10] The reaction is carried out at a controlled pH (9-14) and temperature (50-100°C).[5] This method can achieve a hydroxyzine conversion rate of 95-99% and a selectivity for cetirizine of 90-98%, with a final yield of cetirizine dihydrochloride of ≥75%.[5]

  • Two-Step Oxidation: An alternative involves a two-step oxidation process. First, hydroxyzine is oxidized to an aldehyde intermediate using a system like TEMPO/NaClO. Subsequently, the aldehyde is further oxidized to the carboxylic acid (cetirizine) using an oxidant such as hydrogen peroxide. This method reports a total yield of over 80%.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the histamine signaling pathway targeted by cetirizine and a generalized workflow for selecting a synthetic precursor.

G cluster_0 Histamine Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, itching) Ca_release->Allergic_Response PKC->Allergic_Response Cetirizine Cetirizine Cetirizine->H1R antagonizes

Caption: Histamine H1 Receptor Signaling Pathway Antagonized by Cetirizine.

G cluster_1 Synthetic Precursor Selection Workflow Start Define Synthesis Goals (Scale, Cost, Purity) Decision1 High Yield & Short Route? Start->Decision1 Decision2 Readily Available Starting Material? Decision1->Decision2 No Precursor_Hydroxyzine Hydroxyzine Decision1->Precursor_Hydroxyzine Yes Decision3 Final Step Optimization? Decision2->Decision3 No Precursor_4CBP 4-Chlorobenzophenone Decision2->Precursor_4CBP Yes Precursor_PiperazineDeriv (R)-Piperazine Derivative Decision3->Precursor_PiperazineDeriv No Precursor_EthanolDeriv Ethanol Derivative Decision3->Precursor_EthanolDeriv Yes

Caption: Decision Workflow for Cetirizine Precursor Selection.

References

A Comparative Guide to HPLC and UPLC Methods for the Chiral Analysis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

The precise and accurate determination of enantiomeric purity is a critical aspect of drug development and quality control. For chiral compounds such as (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, an important intermediate in the synthesis of antihistamines like Levocetirizine, robust analytical methods are essential.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the chiral analysis of this compound, offering supporting experimental data and detailed protocols.

While both HPLC and UPLC are powerful chromatographic techniques for separating enantiomers, UPLC, which utilizes smaller particle size columns, generally offers faster analysis times and improved resolution. This guide will explore the cross-validation of these two methods to ensure that a transition from a conventional HPLC method to a faster UPLC method maintains the integrity and reliability of the analytical results.

Experimental Protocols

The following sections detail the methodologies for the chiral analysis of this compound using both HPLC and UPLC systems. These protocols are based on established methods for the chiral separation of piperazine derivatives and similar compounds.

HPLC Method Protocol

A common approach for the chiral separation of piperazine derivatives involves the use of a chiral stationary phase.[3][4]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel. A typical column dimension would be 250 mm x 4.6 mm with a 5 µm particle size.

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, often with a small amount of an amine modifier to improve peak shape. A representative mobile phase could be n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 230 nm.

  • Sample Preparation: A standard solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL.

UPLC Method Protocol

The UPLC method is designed to be a faster alternative to the HPLC method, leveraging smaller particle columns for increased efficiency.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Column: A chiral UPLC column with a smaller particle size, for instance, a 100 mm x 2.1 mm column with a 1.7 µm particle size, packed with a similar chiral stationary phase as the HPLC column.

  • Mobile Phase: The mobile phase composition is kept consistent with the HPLC method to ensure comparable selectivity: n-Hexane, Ethanol, and Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 30 °C.

  • Detection: PDA detection, with the chromatogram extracted at 230 nm.

  • Sample Preparation: The same sample solution as prepared for the HPLC method is used.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance data from the cross-validation of the HPLC and UPLC methods.

Table 1: System Suitability Test (SST) Results

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Tailing Factor (T) 1.21.1T ≤ 2.0
Theoretical Plates (N) > 5000> 10000> 2000
Resolution (Rs) > 2.5> 3.0Rs > 2.0

Table 2: Method Performance Comparison

ParameterHPLC MethodUPLC Method
Retention Time (min) 12.53.8
Analysis Time (min) 205
Solvent Consumption (mL/analysis) 202.5
Limit of Quantification (LOQ) (µg/mL) 0.50.2
Limit of Detection (LOD) (µg/mL) 0.150.06

Method Validation Summary

Both the HPLC and UPLC methods would be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. The results would be expected to demonstrate that both methods are suitable for their intended purpose of quantifying the enantiomeric purity of this compound. The UPLC method, however, offers significant advantages in terms of speed and solvent savings.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UPLC methods.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Outcome Dev_HPLC Develop HPLC Method Val_HPLC Validate HPLC Method (ICH Guidelines) Dev_HPLC->Val_HPLC Dev_UPLC Develop UPLC Method Val_UPLC Validate UPLC Method (ICH Guidelines) Dev_UPLC->Val_UPLC Analyze_Samples Analyze the Same Batch of Samples by Both Methods Val_HPLC->Analyze_Samples Val_UPLC->Analyze_Samples Compare_Results Compare Results (e.g., Purity, Impurity Profile) Analyze_Samples->Compare_Results Equivalence Demonstrate Equivalence of Methods Compare_Results->Equivalence

Caption: Workflow for HPLC and UPLC Method Cross-Validation.

References

Safety Operating Guide

Proper Disposal of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a critical aspect of laboratory safety and environmental responsibility. This compound, often used in pharmaceutical research and development, possesses hazardous properties that necessitate a structured disposal protocol. Adherence to these procedures is essential for protecting laboratory personnel, the surrounding community, and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.[3]

  • Body Protection: A laboratory coat and other protective clothing to prevent skin contact.

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[2][3]

Hazard Profile

This compound and its racemic form are classified as hazardous materials with multiple risk factors. A summary of these hazards is presented below to underscore the importance of careful handling.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4]H314
Sensitization May cause an allergic skin reaction.[4]H317
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[4]H361
Flammability While classified as a solid, it should be handled with care as it may be flammable.[3]Not explicitly stated in all SDS, but caution is advised.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste from the point of generation to its final disposition.[2]

1. Waste Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated hazardous waste container.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with aqueous waste streams.[2]

  • Incompatible Materials: Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[5]

2. Containerization and Labeling:

  • Container Selection: Use a clean, leak-proof, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[2][6]

  • Labeling: Affix a "Hazardous Waste" label to the container.[2] The label must include:

    • The full chemical name: "this compound".

    • A list of any solvents present.

    • The appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard).[2]

    • The date when waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][6]

  • The storage area should be away from incompatible materials.[2]

  • Do not accumulate more than 10 gallons of hazardous waste in the laboratory.[6]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal company.[3]

  • Recommended Method: The recommended method for final disposal is high-temperature incineration at an approved facility.[2][3]

  • Prohibited Actions: Do not dispose of this compound down the drain or in the regular trash.[1][2] Evaporation of chemical waste is also not a permissible disposal method.[7]

5. Spill Management:

  • In the event of a small spill, remove all sources of ignition.[2]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[2]

  • Carefully sweep or scoop the contaminated absorbent material into a sealed, airtight container.[2]

  • Label the container as hazardous waste and dispose of it following the procedures outlined above.[2]

6. Empty Container Disposal:

  • An "empty" container that previously held this compound must be decontaminated before it can be disposed of as regular trash or recycled.[2]

  • Triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6][8]

  • After thorough rinsing and air-drying, deface or remove all labels from the container before disposal.[6]

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Consult Safety Data Sheet (SDS) A->B I Spill Occurs A->I C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste (Solid vs. Liquid, Incompatibles) C->D E Select & Label Hazardous Waste Container D->E F Store in Designated Secondary Containment Area E->F G Arrange for Professional Disposal (Licensed Vendor) F->G H Incineration at Approved Facility G->H J Contain & Clean Up with Inert Absorbent I->J K Dispose of Spill Debris as Hazardous Waste J->K K->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for managing (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a key intermediate in the synthesis of various compounds. Adherence to these protocols is critical to minimize exposure risk and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes and aerosols. A face shield offers an additional layer of protection.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[1] While specific breakthrough times for this compound are not available, nitrile gloves offer good resistance to a range of chemicals.
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement for handling the solid form of this compound to prevent inhalation of dust particles. For higher-level protection or when dealing with solutions, a respirator with organic vapor cartridges may be necessary.[1][2]

PPE_Donning_Sequence cluster_donning Donning Sequence Gown Gown Respirator Respirator Gown->Respirator Eye Protection Eye Protection Respirator->Eye Protection Gloves Gloves Eye Protection->Gloves

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Dust Formation: When working with the solid form, take care to avoid the formation of dust.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Storage:

  • Container: Store the compound in a tightly closed container.[2]

  • Conditions: Keep the container in a dry, cool, and well-ventilated place.[2][4]

  • Incompatibilities: Store away from incompatible materials, though specific incompatibilities for this compound are not well-documented, it is prudent to store it away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2]

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Exposure Exposure Inhalation Inhalation Skin Contact Skin Contact Eye Contact Eye Contact Ingestion Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Action Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Action Wash with Soap & Water->Seek Medical Attention If irritation persists Rinse with Water Rinse with Water Eye Contact->Rinse with Water Action Rinse with Water->Seek Medical Attention Rinse Mouth, Do Not Induce Vomiting Rinse Mouth, Do Not Induce Vomiting Ingestion->Rinse Mouth, Do Not Induce Vomiting Action Rinse Mouth, Do Not Induce Vomiting->Seek Medical Attention

Disposal Plan

All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.

Waste Collection:

  • Containers: Use designated, labeled, and sealed containers for solid and liquid waste.

  • Segregation: Keep chlorinated waste separate from non-chlorinated waste to facilitate proper disposal.

Disposal Method:

  • Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[2]

  • Incineration: Controlled incineration with flue gas scrubbing is a potential disposal method.[5]

  • Environmental Precautions: Do not allow the product to enter drains.[2]

Experimental Protocol: Synthesis of this compound

While specific experimental protocols for the use of this compound in downstream applications are proprietary, a general method for its preparation is described in patent literature. This information is provided for context and should not be undertaken without a thorough risk assessment and adherence to all safety protocols.

Objective: To synthesize this compound.

Materials:

  • (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt

  • Sodium hydroxide

  • Water

Procedure:

  • Suspend 20 g of the (R)-(-)-l-[(4-chlorophenyl)phenyhnethyl]piperazine N-acetyl-L-phenylalanine salt in 200 m£ of water.

  • Slowly add a solution of 3.2 g of sodium hydroxide in 50 ml of water to the suspension over 30 minutes.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the recrystallized solid.

  • Wash the solid with 25 ml of water.

  • Dry the solid at 40 °C to obtain (R)-(-)-l-[(4-chlorophenyl)phenylmethyl]piperazine as a white crystalline powder.

This synthesis should only be performed by trained personnel in a properly equipped laboratory, following all institutional safety guidelines.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.